4-Aminotetrahydropyran
描述
Structure
3D Structure
属性
IUPAC Name |
oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5-1-3-7-4-2-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVQYHFYQWKUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329299 | |
| Record name | 4-Aminotetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38041-19-9 | |
| Record name | 4-Aminotetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminotetrahydropyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxan-4-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFV2YF8HW9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Aminotetrahydropyran: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-aminotetrahydropyran. It includes a summary of its structural and physicochemical characteristics, a detailed experimental protocol for its synthesis, and its role as a versatile building block in medicinal chemistry.
Core Properties and Structure
This compound is a heterocyclic organic compound widely utilized in medicinal chemistry as a saturated scaffold and building block.[1] Its structure consists of a tetrahydropyran (B127337) ring, which is a six-membered saturated ring containing an oxygen atom, with an amino group attached at the 4-position.[2] This combination of a polar amino group and a cyclic ether makes it a valuable component in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1][2] The tetrahydropyran ring is one of the most frequently reported three-dimensional ring systems found in marketed drugs.[1]
The presence of the amino group allows for a wide range of chemical modifications and makes the compound soluble in polar solvents like water and alcohols.[2] It typically appears as a colorless to pale yellow liquid.[2][3]
-
IUPAC Name: Tetrahydro-2H-pyran-4-amine[4]
-
Synonyms: 4-Aminotetrahydro-2H-pyran, Oxan-4-amine, Tetrahydropyran-4-ylamine[1][2][5]
-
Molecular Formula: C₅H₁₁NO[6]
The quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental design and application.
| Property | Value | Source(s) |
| Molecular Weight | 101.15 g/mol | [7][8][9] |
| CAS Number | 38041-19-9 | [4][6][7] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Density | 0.977 - 1.0 g/cm³ at 25 °C | [6] |
| Boiling Point | 151.4 ± 33.0 °C at 760 mmHg | [6] |
| Flash Point | 49.3 - 54.4 °C (closed cup) | [6][10] |
| pKa (Predicted) | 9.63 ± 0.20 | [1][7] |
| LogP | -0.50 to -0.3 | [4][6][9] |
| Refractive Index | n20/D 1.463 | [7][8] |
| Solubility | Soluble in polar solvents (e.g., water) | [2][4] |
| Identifier | Value | Source(s) |
| MDL Number | MFCD02179436 | [7] |
| EINECS | 615-758-3 | [7] |
| Hazard Codes | Xi, Xn | [8] |
| GHS Signal Word | Danger | [4] |
| Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [4] |
Experimental Protocols
The following section details a representative experimental protocol for the chemical synthesis of this compound.
This protocol describes the synthesis of this compound starting from dihydro-2H-pyran-4(3H)-one oxime using Raney Ni as a catalyst.[1]
Materials:
-
Dihydro-2H-pyran-4(3H)-one oxime (1.0 g, 8.7 mmol)
-
Methanol (B129727) (50 mL)
-
Raney Ni (10%)
-
Hydrogen atmosphere apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A solution of dihydro-2H-pyran-4(3H)-one oxime (1.0 g, 8.7 mmol) is prepared in methanol (50 mL).[1]
-
Raney Ni (10%) is carefully added to the stirred solution.[1]
-
The resulting mixture is stirred for 5 hours at room temperature under a hydrogen atmosphere.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the catalyst is removed from the reaction mixture by filtration.[1]
-
The methanol solvent in the filtrate is concentrated under vacuum (e.g., using a rotary evaporator) to yield the target product, this compound.[1]
-
The expected yield is approximately 0.5 g (57%).[1]
Role in Drug Discovery and Development
This compound does not typically participate in specific signaling pathways itself; rather, it serves as a crucial structural motif or "scaffold" in the design of larger, biologically active molecules.[1][2] Its three-dimensional structure is favored in drug design to improve properties such as solubility, metabolic stability, and target binding affinity. It is used as a reactant in the synthesis of various compounds, including aminothiazole derivatives for potential cancer treatment.[1]
The logical workflow for utilizing a scaffold like this compound in a drug discovery program is visualized below.
Caption: A logical workflow for utilizing this compound in drug discovery.
The synthesis protocol described in section 2.1 can also be visualized as a straightforward experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | 38041-19-9 [chemicalbook.com]
- 2. CAS 38041-19-9: this compound | CymitQuimica [cymitquimica.com]
- 3. Tetrahydro-2H-pyran-4-amine | 38041-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. CAS 38041-19-9 | this compound - Synblock [synblock.com]
- 6. This compound | CAS#:38041-19-9 | Chemsrc [chemsrc.com]
- 7. This compound , 97% , 38041-19-9 - CookeChem [cookechem.com]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound 0.97 Tetrahydro-2H-pyran-4-amine [sigmaaldrich.com]
Physicochemical Characteristics of 4-Amino-Tetrahydropyran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-tetrahydropyran is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its saturated heterocyclic scaffold, the tetrahydropyran (B127337) ring, is a prevalent structural motif in a wide array of commercially available drugs.[1] The incorporation of an amino group provides a key site for chemical modification and interaction with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-amino-tetrahydropyran, offering crucial data and experimental insights for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These parameters influence a molecule's solubility, permeability, metabolic stability, and ultimately its pharmacokinetic and pharmacodynamic profile. The key physicochemical data for 4-amino-tetrahydropyran are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO | [2] |
| Molecular Weight | 101.15 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 0.977 g/cm³ at 25 °C | [3] |
| Boiling Point | 151.4 ± 33.0 °C at 760 mmHg | [4] |
| Flash Point | 54.4 °C (closed cup) | [3] |
| Refractive Index | n20/D 1.463 | [3] |
Drug-Likeness and Related Properties
| Property | Value | Source(s) |
| pKa (Predicted) | 9.63 ± 0.20 | [1] |
| logP (Octanol-Water Partition Coefficient) | -0.202 (Experimental) | [5] |
| logP (Computed) | -0.3 | [2] |
| Topological Polar Surface Area (TPSA) | 35.3 Ų | [2] |
Experimental Protocols
Accurate determination of physicochemical parameters is paramount. The following sections detail generalized experimental protocols for key properties, which can be adapted for 4-amino-tetrahydropyran.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which profoundly affects its solubility, absorption, and receptor binding.[6] Potentiometric titration is a highly accurate and widely used method for pKa determination.[6][7]
Methodology:
-
Sample Preparation: A known concentration of 4-amino-tetrahydropyran (e.g., 1 mM) is dissolved in a suitable solvent, typically water or a co-solvent system like methanol-water if solubility is limited.[7][8] The ionic strength of the solution is kept constant by adding a background electrolyte, such as 0.15 M KCl.[8][9]
-
Titration Setup: The sample solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in the solution.[8][9] The solution is stirred continuously.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the amine solution using a precision burette.[8]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[8]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.[6] The inflection point of the sigmoid curve can be used to determine this value.[6]
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the established measure of a compound's lipophilicity, which influences its ability to cross biological membranes and its potential for metabolism and toxicity.[10] The shake-flask method is the gold standard for experimental logP determination.[11][12]
Methodology:
-
Solvent Preparation: n-Octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[13][14]
-
Sample Preparation: A stock solution of 4-amino-tetrahydropyran is prepared in one of the phases (e.g., n-octanol).
-
Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a flask. The flask is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.[11]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of 4-amino-tetrahydropyran in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.[10]
Determination of Aqueous Solubility
Aqueous solubility is a crucial factor for drug absorption and formulation.[15] Several methods can be employed to determine the thermodynamic or kinetic solubility of a compound.[15][16]
Methodology (Thermodynamic Solubility):
-
Sample Preparation: An excess amount of solid 4-amino-tetrahydropyran is added to a known volume of aqueous buffer (e.g., phosphate (B84403) buffer at various pH values) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[16]
-
Phase Separation: The resulting suspension is filtered or centrifuged to remove the undissolved solid.[17]
-
Concentration Analysis: The concentration of the dissolved 4-amino-tetrahydropyran in the clear supernatant or filtrate is quantified using a validated analytical method like HPLC-UV or LC-MS/MS.[16]
-
Solubility Determination: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of 4-amino-tetrahydropyran.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectral data for 4-amino-tetrahydropyran is available and can be used to confirm the proton environment within the molecule.[18]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C-O-C stretch of the ether.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Visualizations
Physicochemical Property Interdependence
The following diagram illustrates the relationship between the core physicochemical properties and their influence on the drug development process.
Experimental Workflow for Physicochemical Characterization
This diagram outlines a typical workflow for the experimental determination of the key physicochemical properties discussed.
References
- 1. This compound | 38041-19-9 [chemicalbook.com]
- 2. This compound | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 0.97 Tetrahydro-2H-pyran-4-amine [sigmaaldrich.com]
- 4. This compound | CAS#:38041-19-9 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. acdlabs.com [acdlabs.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. This compound(38041-19-9) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to 4-Aminotetrahydropyran (CAS 38041-19-9): A Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminotetrahydropyran, identified by the CAS number 38041-19-9, is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its saturated, three-dimensional structure makes it a valuable building block in the design of novel therapeutic agents. The tetrahydropyran (B127337) ring is a prevalent feature in numerous marketed drugs, second only to the phenyl ring in frequency, underscoring its importance in establishing favorable pharmacokinetic and pharmacodynamic properties.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and key applications of this compound in drug discovery, with a focus on its role as a scaffold for the development of potent and selective inhibitors for critical biological targets such as phosphodiesterase 10A (PDE10A) and the mammalian target of rapamycin (B549165) (mTOR).
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[2] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 38041-19-9 | [3] |
| Molecular Formula | C5H11NO | [3][4] |
| Molecular Weight | 101.15 g/mol | [3][4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Boiling Point | 151.4 ± 33.0 °C at 760 mmHg | [4] |
| Flash Point | 49.3 ± 18.6 °C | [4] |
| Refractive Index | 1.450 | [4] |
| pKa | 9.63 ± 0.20 (Predicted) | [1] |
| LogP | -0.50 | [4] |
| Solubility | Soluble in polar solvents like water and alcohols.[2] | [2] |
| Appearance | Colorless to pale yellow liquid or solid.[2] | [2] |
Synthesis Methodologies
Several synthetic routes to this compound have been reported, with varying yields and scalability. A common and effective laboratory-scale synthesis involves the reduction of a tetrahydropyran-4-one oxime intermediate.
Experimental Protocol: Synthesis from Dihydro-2H-pyran-4(3H)-one Oxime
This protocol outlines a general procedure for the synthesis of this compound via the reduction of dihydro-2H-pyran-4(3H)-one oxime.[1]
Materials:
-
Dihydro-2H-pyran-4(3H)-one oxime
-
Raney Ni (10%)
-
Hydrogen gas supply
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a stirred solution of dihydro-2H-pyran-4(3H)-one oxime (1.0 g, 8.7 mmol) in methanol (50 mL), add Raney Ni (10%).[1]
-
Stir the resulting mixture at room temperature under a hydrogen atmosphere for 5 hours.[1]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the catalyst by filtration.[1]
-
Concentrate the filtrate in vacuo to yield this compound.[1]
Expected Yield: Approximately 57% (0.5 g).[1]
A logical workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery
The rigid, sp³-rich scaffold of this compound makes it an attractive starting point for the synthesis of complex molecules with tailored biological activities.[4] Its utility is particularly evident in the development of inhibitors for key enzymes implicated in disease, such as PDE10A and mTOR.
Scaffold for Phosphodiesterase 10A (PDE10A) Inhibitors
PDE10A is a dual-substrate phosphodiesterase highly expressed in the medium spiny neurons of the striatum. Its role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels makes it a critical target for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease.[5][6] The this compound moiety has been incorporated into potent and selective PDE10A inhibitors, contributing to improved pharmacokinetic profiles and brain penetration.[6]
A general scheme for the incorporation of the this compound scaffold into a PDE10A inhibitor is outlined below. This often involves the coupling of the amino group with a suitable heterocyclic core.
Caption: General synthetic strategy for PDE10A inhibitors.
The inhibition of PDE10A leads to an increase in intracellular cAMP and cGMP levels, which in turn modulates the activity of downstream signaling pathways crucial for neuronal function.
References
- 1. guidechem.com [guidechem.com]
- 2. [PDF] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. | Semantic Scholar [semanticscholar.org]
- 3. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of this compound scaffolds for drug discovery [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Aminotetrahydropyran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminotetrahydropyran is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to its presence in a variety of bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for its application in the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive reference for researchers and professionals involved in the characterization and utilization of this compound.
Spectroscopic Data Summary
The following tables summarize the experimental and predicted spectroscopic data for this compound.
Table 1: ¹H NMR Data of this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| H-4 | 2.81-2.95 | m |
| H-2, H-6 (axial) | 3.35-3.51 | m |
| H-2, H-6 (equatorial) | 3.89-3.99 | m |
| H-3, H-5 (axial) | 1.31-1.48 | m |
| H-3, H-5 (equatorial) | 1.75-1.90 | m |
| -NH₂ | Not explicitly assigned | br s |
Solvent: MeOD-d4, 400 MHz. Data is experimental.
Table 2: Predicted ¹³C NMR Data of this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
| C-4 | 45.0 - 55.0 |
| C-2, C-6 | 65.0 - 75.0 |
| C-3, C-5 | 30.0 - 40.0 |
Note: These are predicted values and should be confirmed by experimental data.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3350 - 3450 | Medium, Sharp (doublet) | N-H Stretch | Primary Amine |
| 2850 - 2960 | Strong | C-H Stretch | Alkane |
| 1590 - 1650 | Medium | N-H Bend (Scissoring) | Primary Amine |
| 1080 - 1150 | Strong | C-O-C Stretch | Ether |
Note: These are predicted values based on typical functional group absorptions.
Table 4: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment |
| 101 | [M]⁺ (Molecular Ion) |
| 84 | [M - NH₃]⁺ |
| 71 | [M - CH₂O]⁺ |
| 56 | [C₃H₆N]⁺ |
| 44 | [C₂H₆N]⁺ |
Note: Predicted fragmentation pattern for Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or MeOD-d4) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) and allowing it to dry completely.
-
Place a single drop of liquid this compound directly onto the center of the ATR crystal.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
If using a direct insertion probe, a small amount of the neat sample can be applied to the probe tip.
Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the prepared solution into the GC inlet.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 30-200.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.
Caption: Workflow for the spectroscopic analysis of this compound.
The Ascendancy of the Tetrahydropyran Amine Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (B127337) (THP) amine moiety has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and provide unique structural motifs for drug design. This technical guide provides an in-depth exploration of the discovery and historical development of tetrahydropyran amines, detailing key synthetic methodologies from their inception to contemporary applications.
Early Explorations and the Dawn of Tetrahydropyran Chemistry
The journey of tetrahydropyran amines is intrinsically linked to the development of methods for constructing the tetrahydropyran ring itself. While the precise first synthesis of a simple aminotetrahydropyran is not extensively documented as a singular breakthrough, its origins can be traced to the broader investigation of oxygen-containing heterocycles in the early to mid-20th century.
One of the foundational methods for constructing the tetrahydropyran ring is the Prins reaction , first reported by Hendrik Jacobus Prins in 1919. This acid-catalyzed condensation of an alkene with an aldehyde laid the groundwork for the synthesis of various substituted tetrahydropyrans. Although early examples focused on the formation of diols and other derivatives, the versatility of the Prins reaction would later be harnessed for the stereoselective synthesis of tetrahydropyran scaffolds that could be further functionalized to introduce an amine group.
The Advent of Amination: Classical Approaches to a Privileged Scaffold
With established routes to the tetrahydropyran ring, the introduction of an amine functionality became the next critical step. Early synthetic chemists relied on a toolkit of classical name reactions, originally developed for acyclic and other carbocyclic systems, to forge the crucial C-N bond on the tetrahydropyran core. These methods typically involved the conversion of a carboxylic acid or ketone precursor at the 4-position of the tetrahydropyran ring.
A cornerstone of early aminotetrahydropyran synthesis was the reductive amination of tetrahydropyran-4-one. This versatile and widely used method involves the reaction of the ketone with ammonia (B1221849) or a primary amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. Early protocols often employed harsh reducing agents, but the method has since been refined with a wide array of milder and more selective reducing agents.
Beyond reductive amination, several classical rearrangement reactions were adapted for the synthesis of tetrahydropyran amines from carboxylic acid derivatives:
-
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate. A tetrahydropyran-4-carboxamide could thus be converted to a 4-aminotetrahydropyran.
-
Curtius Rearrangement: Discovered by Theodor Curtius in 1885, this reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to a primary amine. This method provided another pathway from a tetrahydropyran-4-carboxylic acid derivative to the corresponding amine.
-
Lossen Rearrangement: Similar to the Hofmann and Curtius rearrangements, the Lossen rearrangement proceeds through an isocyanate intermediate, in this case from a hydroxamic acid derivative.
-
Schmidt Reaction: This reaction allows for the conversion of carboxylic acids or ketones to amines or amides, respectively, using hydrazoic acid.
For the synthesis of α-aminocarboxylic acid derivatives of tetrahydropyran, two classical methods were particularly relevant:
-
Strecker Synthesis: First reported by Adolph Strecker in 1850, this method involves the reaction of an aldehyde or ketone (in this case, tetrahydropyran-4-one) with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the α-amino acid.
-
Bucherer-Bergs Reaction: This multicomponent reaction provides a route to hydantoins from ketones, which can then be hydrolyzed to α-amino acids.
The logical relationship between these classical synthetic approaches is illustrated in the following diagram:
A Comprehensive Technical Guide to the Safe Handling and Storage of 4-Aminotetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and storage protocols for 4-Aminotetrahydropyran (CAS No: 38041-19-9). The information herein is intended to support laboratory safety and ensure the proper use of this compound in research and development settings.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO | [1][2][3][4] |
| Molecular Weight | 101.15 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 151.4 ± 33.0 °C at 760 mmHg | [5] |
| Density | 0.977 g/cm³ at 25 °C | [2][3] |
| Flash Point | 54 °C (129.2 °F) - closed cup | [2][3] |
| Refractive Index | n20/D 1.463 | [2][3] |
| pKa | 9.63 ± 0.20 (Predicted) | [6] |
| LogP | -0.202 | [7] |
| Vapor Pressure | 3.7 ± 0.3 mmHg at 25°C | [5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Adherence to safety precautions is mandatory to prevent exposure and ensure a safe working environment.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
Data compiled from multiple sources[1][2][4]. Percentages in source[1] indicate the prevalence of that classification in notifications to ECHA.
Hazard Pictograms:
-
Flame: Flammable hazard
-
Corrosion: Causes severe skin burns and eye damage
-
Exclamation Mark: May cause respiratory irritation; Harmful if swallowed; Causes skin irritation; Causes serious eye irritation
Experimental Protocols for Safety Assessment
The following sections detail the standardized methodologies for assessing the key toxicological endpoints for this compound, based on internationally recognized OECD guidelines.
Acute Oral Toxicity
The acute oral toxicity of a substance provides information on the potential health hazards arising from a single or short-term oral exposure. The OECD provides three main test guidelines for this purpose: TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure).
Methodology (OECD TG 423 - Acute Toxic Class Method):
-
Principle: A stepwise procedure using a small number of animals per step to obtain sufficient information on acute toxicity to enable classification.
-
Animal Model: Typically, rats of a single sex (usually females) are used.
-
Procedure:
-
The substance is administered orally to a group of three animals at a defined dose.
-
The presence or absence of compound-related mortality determines the next step:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
-
Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Endpoint: The method allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.
Skin Corrosion/Irritation
This assessment determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Methodology (OECD TG 404 - Acute Dermal Irritation/Corrosion):
-
Principle: A single dose of the substance is applied to the skin of an experimental animal.
-
Animal Model: The albino rabbit is the preferred species.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
0.5 mL of the liquid substance is applied to a gauze patch, which is then applied to the prepared skin area and held in place with a semi-occlusive dressing for a 4-hour exposure period.
-
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects.
-
Endpoint: The severity and reversibility of the skin reactions are scored to determine the classification as corrosive or irritant.
Serious Eye Damage/Eye Irritation
This test evaluates the potential of a substance to produce irritation or damage to the eye.
Methodology (OECD TG 405 - Acute Eye Irritation/Corrosion):
-
Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal.
-
Animal Model: The albino rabbit is the recommended species.
-
Procedure:
-
0.1 mL of the liquid substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
The eyelids are held together for approximately one second to prevent loss of the material.
-
-
Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days to assess reversibility.
-
Endpoint: The severity and reversibility of the ocular lesions are scored to classify the substance's potential for eye damage or irritation.
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safe handling procedures is essential when working with this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear a lab coat.
-
Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a respirator with an appropriate cartridge for organic vapors and ammonia.
General Hygiene Practices
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash before reuse.
The following diagram illustrates the recommended workflow for safely handling this compound in a laboratory setting.
Storage Requirements
Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Store under an inert atmosphere (e.g., argon or nitrogen) as the substance is air-sensitive[7].
-
Incompatible Materials: Store separately from acids and strong oxidizing agents[7].
The logical relationship for determining appropriate storage is depicted below.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Specific Hazards: Flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Remove all sources of ignition.
-
Environmental Precautions: Should not be released into the environment.
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.
The following workflow outlines the steps for responding to a chemical spill.
References
- 1. This compound | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氨基四氢吡喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemwhat.com [chemwhat.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound | CAS#:38041-19-9 | Chemsrc [chemsrc.com]
- 6. This compound | 38041-19-9 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility Profile of 4-Aminotetrahydropyran in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminotetrahydropyran is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a tetrahydropyran (B127337) ring and an amino group, makes it a valuable building block for the synthesis of novel pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and the factors influencing its solubility.
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature, it is generally characterized as being soluble in polar solvents such as water and alcohols.[1] This solubility is attributed to the presence of the amino group, which can participate in hydrogen bonding. This guide, therefore, focuses on equipping researchers with the methodology to determine its solubility profile experimentally.
Data Presentation: Templates for Recording Solubility Data
To facilitate a systematic study of the solubility of this compound, the following tables are provided as templates for recording experimentally determined data.
Table 1: Qualitative Solubility of this compound
| Solvent | Temperature (°C) | Observation (e.g., Soluble, Partially Soluble, Insoluble) |
| Methanol | ||
| Ethanol | ||
| Isopropanol | ||
| Acetone | ||
| Ethyl Acetate | ||
| Dichloromethane | ||
| Acetonitrile | ||
| Dimethylformamide (DMF) | ||
| Dimethyl Sulfoxide (DMSO) | ||
| Toluene | ||
| Hexane |
Table 2: Quantitative Solubility of this compound at 25°C
| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | ||
| Ethanol | ||
| Isopropanol | ||
| Acetone | ||
| Ethyl Acetate | ||
| Dichloromethane | ||
| Acetonitrile | ||
| Dimethylformamide (DMF) | ||
| Dimethyl Sulfoxide (DMSO) | ||
| Toluene | ||
| Hexane |
Table 3: Temperature Dependence of this compound Solubility in Selected Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| \multirow{3}{}{Methanol} | 10 | |
| 25 | ||
| 40 | ||
| \multirow{3}{}{Ethanol} | 10 | |
| 25 | ||
| 40 | ||
| \multirow{3}{*}{Acetonitrile} | 10 | |
| 25 | ||
| 40 |
Experimental Protocols
The following is a detailed methodology for the determination of the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method.[2][3][4]
Objective: To quantitatively determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps (B75204) and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent. b. Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial. c. Securely cap the vials.
-
Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). b. Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can be conducted to determine the optimal equilibration time by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) until the concentration of the solute in the solution remains constant.
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. The filtration step should be performed quickly to minimize solvent evaporation.
-
Quantification of this compound:
-
Gravimetric Method (for non-volatile solvents): a. Accurately weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to obtain the solid residue. c. Once all the solvent has been removed, reweigh the vial containing the solute residue. d. The mass of the dissolved this compound is the difference between the final and initial weights of the vial. e. Calculate the solubility in g/100 mL.
-
Chromatographic Method (GC or HPLC): a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Analyze the standard solutions using a validated GC or HPLC method to generate a calibration curve. Gas chromatography is a suitable technique for the analysis of amines.[5][6][7][8] HPLC methods can also be developed for the analysis of aminopyridines and other related compounds.[9][10][11][12] c. Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. d. Analyze the diluted sample using the same chromatographic method. e. Determine the concentration of this compound in the diluted sample from the calibration curve. f. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Data Analysis and Reporting:
-
Express the solubility in grams of solute per 100 mL of solvent ( g/100 mL) and as molar solubility (mol/L).
-
For temperature-dependent studies, plot the solubility as a function of temperature.
-
Report the mean and standard deviation of at least three independent measurements for each solvent and temperature.
Mandatory Visualizations
Caption: Factors influencing the solubility of this compound.
Caption: Experimental workflow for determining solubility.
References
- 1. CAS 38041-19-9: this compound | CymitQuimica [cymitquimica.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. academic.oup.com [academic.oup.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. bre.com [bre.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrahydropyran Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (B127337) (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a cornerstone in medicinal chemistry and drug design.[1][2] Its unique combination of physicochemical properties makes it a "privileged scaffold," frequently incorporated into a wide array of biologically active natural products and synthetic pharmaceuticals.[1][3] This guide provides a comprehensive overview of the THP core, including its synthesis, applications, and the strategic advantages it offers in the development of novel therapeutics.
The Strategic Advantage of the Tetrahydropyran Moiety
In drug discovery, the THP scaffold is often employed as a bioisostere of a cyclohexane (B81311) ring.[4][5] This substitution offers several key benefits:
-
Improved Physicochemical Properties : Replacing a methylene (B1212753) group (CH₂) with an oxygen atom reduces lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
-
Enhanced Target Binding : The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially increasing binding affinity and selectivity.[4][5]
-
Conformational Rigidity : As a conformationally restrained ether, the THP ring has a lower entropic penalty upon binding to a target compared to a more flexible linear ether, contributing to stronger binding interactions.[4]
These attributes have led to the incorporation of THP scaffolds in numerous FDA-approved drugs, targeting a wide range of diseases from cancer to diabetes.[4][6]
Synthesis of Tetrahydropyran Scaffolds
The construction of the THP ring is a central topic in synthetic organic chemistry, with numerous methods developed to achieve stereoselective control. Key strategies include:
-
Prins Cyclization : This is a powerful and widely used method for forming THP rings. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.[7][8] The reaction proceeds through an oxocarbenium ion intermediate, and its stereochemical outcome can be controlled by the choice of catalyst and reaction conditions.[9]
-
Organocatalytic Methods : Asymmetric organocatalysis has provided elegant and efficient routes to enantiomerically pure THP derivatives.[10][11] Domino reactions, such as Michael-hemiacetalization sequences, allow for the construction of complex, polyfunctionalized THP structures in a single pot with high stereoselectivity.[12][13]
-
Intramolecular Cycloetherification : The cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group or an activated double bond (e.g., oxa-Michael addition) is another fundamental approach.[14]
-
Other Methods : A variety of other synthetic strategies are also employed, including hetero-Diels–Alder reactions, ring-closing metathesis, and metal-mediated cyclizations.[15]
Tetrahydropyran in Natural Products and Approved Drugs
The THP motif is a recurring structural feature in a vast number of natural products, many of which exhibit potent biological activities.[14] Marine macrolides, such as eribulin (B193375) and bryostatin, are notable examples that contain multiple THP rings and have been developed as anticancer agents.[1]
The value of the THP scaffold is further underscored by its presence in several modern, targeted therapies:
-
Gilteritinib (B612023) (Xospata®) : An inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[4]
-
Venetoclax (Venclexta®) : A potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor used to treat certain types of leukemia and lymphoma.[4]
-
Omarigliptin (Marizev®) : A long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[4]
Quantitative Biological Activity of THP-Containing Drugs
The potency of pharmaceuticals incorporating the THP scaffold is demonstrated by their low nanomolar to picomolar activity against their respective targets. The data below summarizes the in vitro activity for the aforementioned drugs.
| Compound Name | Target | Activity Type | Value (nM) | Cell Line / Assay Condition | Citation(s) |
| Gilteritinib | FLT3-ITD | IC₅₀ | 0.92 | MV4-11 cells | [10] |
| FLT3-ITD | IC₅₀ | 2.9 | MOLM-13 cells | [10] | |
| FLT3-D835Y | IC₅₀ | 1.6 | Ba/F3 cells | [10] | |
| AXL | IC₅₀ | 41 | Cell-based assay | [16] | |
| Venetoclax | Bcl-2 | Kᵢ | < 0.01 | Biochemical assay | [17][18] |
| T-ALL Blasts | IC₅₀ | 2600 | MTT Assay | [19] | |
| B-ALL Blasts | IC₅₀ | 690 | MTT Assay | [19] | |
| Omarigliptin | DPP-4 | IC₅₀ | 1.6 | Enzymatic assay | [1] |
| DPP-4 | Kᵢ | 0.8 | Enzymatic assay | [1] |
Case Study: THP Scaffolds in Kinase Inhibition
The development of kinase inhibitors is a major focus in oncology drug discovery.[3][20] The THP-containing drug gilteritinib provides an excellent case study of how this scaffold contributes to a successful therapeutic.
FLT3 Signaling in Acute Myeloid Leukemia (AML)
In a significant subset of AML patients, mutations in the FLT3 receptor, such as internal tandem duplications (FLT3-ITD), lead to its constitutive, ligand-independent activation.[4][15] This aberrant signaling drives uncontrolled proliferation and survival of leukemia cells through downstream pathways like STAT5, PI3K/AKT, and RAS/MAPK.[5][8] Gilteritinib, by incorporating a THP-amine substituent, effectively binds to the ATP-binding pocket of both wild-type and mutated FLT3, inhibiting its kinase activity and shutting down these pro-survival signals.[4]
The general workflow for discovering such a kinase inhibitor involves several key stages, from initial screening to preclinical evaluation.
Key Experimental Protocols
The ability to reliably synthesize THP cores is fundamental to their use in drug discovery. The following is a representative protocol for the synthesis of Tetrahydro-4H-pyran-4-one, a common building block.[21][22]
Protocol: Two-Step Synthesis of Tetrahydro-4H-pyran-4-one
Step 1: Synthesis of 1,5-Dichloropentan-3-one (B1296641)
-
Reactor Setup : Charge a suitable reactor with 3-chloropropionyl chloride (20 kg) and aluminum trichloride (B1173362) (20 kg). Use methylene dichloride (50 kg) as the solvent.
-
Ethylene (B1197577) Addition : While stirring, introduce ethylene gas into the reactor. Maintain the internal temperature below 10 °C throughout the addition.
-
Incubation : After the ethylene addition is complete, incubate the reaction mixture for 2 hours, ensuring the temperature remains controlled.
-
Work-up : Prepare a separate vessel with a mixture of water and hydrochloric acid, cooled to 0 °C. Slowly add the reaction solution to the acidic water mixture with vigorous stirring.
-
Extraction : Allow the layers to separate and collect the organic layer containing the product, 1,5-dichloropentan-3-one.
Step 2: Cyclization to Tetrahydro-4H-pyran-4-one
-
Reactor Setup : To a new reactor, add water, phosphoric acid, sodium dihydrogen phosphate, and the 1,5-dichloropentan-3-one obtained from the previous step.
-
Heating : Heat the mixture under reflux until reaction monitoring indicates the consumption of the starting material.
-
Purification : After the reaction is complete, cool the mixture. Extract the crude product using a suitable organic solvent.
-
Final Product : Purify the crude product by vacuum rectification to yield high-purity Tetrahydro-4H-pyran-4-one.
Conclusion
The tetrahydropyran scaffold continues to prove its value as a privileged structural motif in drug discovery. Its ability to confer favorable pharmacokinetic properties and establish key binding interactions makes it an invaluable tool for medicinal chemists.[4][5] A deep understanding of its synthesis and strategic application is essential for the design and development of the next generation of targeted therapeutics. As synthetic methodologies become more sophisticated, the utility and prevalence of the THP core in innovative medicines are set to expand even further.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring prins and tandem cyclization approach for the assembly of Tetrahydropyran frameworks [uvadoc.uva.es]
- 3. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new effector pathway links ATM kinase with the DNA damage response. — Department of Oncology [oncology.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. benchchem.com [benchchem.com]
- 22. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
A Technical Guide to 4-Aminotetrahydropyran: Commercial Availability, Purity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminotetrahydropyran is a pivotal heterocyclic building block in modern medicinal chemistry, finding extensive application in the synthesis of complex molecular scaffolds for drug discovery. Its saturated, non-planar structure provides access to three-dimensional chemical space, a desirable attribute for developing novel therapeutics with improved pharmacological profiles. This in-depth technical guide details the commercial availability and purity of this compound, provides comprehensive experimental protocols for its synthesis and purity assessment, and explores its role as a key intermediate in the development of inhibitors for critical signaling pathways, namely the mTOR and PDE10A pathways.
Commercial Availability and Purity
This compound is readily available from a multitude of chemical suppliers, catering to a range of research and development needs, from small-scale laboratory synthesis to bulk manufacturing. The compound is typically offered at purities of 97% or higher, with premium grades of 99% purity also commercially accessible. It is important for researchers to select a grade appropriate for their specific application, with higher purity being crucial for sensitive assays and in vivo studies. The hydrochloride salt of this compound is also a common commercially available form.
| Supplier | Grade | Purity | CAS Number |
| Sigma-Aldrich | - | 97% | 38041-19-9 |
| Chem-Impex | - | ≥ 97% (GC) | 38041-19-9 |
| Synblock | - | NLT 98% | 38041-19-9 |
| Various (ECHEMI) | Industrial Grade | 99% | 38041-19-9 |
| Various (ECHEMI) | Pharmaceutical Grade | 99% | 38041-19-9 |
| Various (ChemicalBook) | - | 98% min | 38041-19-9 |
| Various (ChemicalBook) | - | 99% | 38041-19-9 |
Experimental Protocols
Synthesis of this compound via Reductive Amination
A common and efficient method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Nickel-Aluminum (Ni-Al) alloy
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Ultrasonic bath
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
To a suspension of Ni-Al alloy (200 mg) in 28-30% ammonium hydroxide (3 mL), add tetrahydro-4H-pyran-4-one (0.34 mmol).[1]
-
Sonicate the reaction mixture in an ultrasonic bath for 2 hours at room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the excess alloy and any solid byproducts.
-
Extract the filtrate with ethyl acetate (2 x 2 mL).[1]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography to obtain pure this compound.[1]
Purity Determination of this compound
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive assessment of this compound purity.
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Thermo Scientific TRACE 1310 GC with a TSQ 9000 triple quadrupole MS).[2]
-
Capillary column: TraceGOLD™ TG-5-SilMS, 30 m x 0.25 mm I.D. x 0.25 µm film or equivalent.[2]
Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Sample Preparation:
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or methanol.
HPLC is a robust method for quantifying the purity of this compound and detecting non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Method:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
Sample Preparation:
Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
¹H NMR provides detailed structural information and can be used to identify and quantify impurities with distinct proton signals.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
Sample Preparation:
Dissolve approximately 10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
Expected ¹H NMR Spectrum (in CDCl₃):
The spectrum will show characteristic signals for the protons on the tetrahydropyran (B127337) ring and the amine group.
Role in Drug Discovery: Targeting Key Signaling Pathways
This compound is a valuable building block for the synthesis of inhibitors targeting critical signaling pathways implicated in various diseases, including cancer and neurological disorders.
The mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[3] It exists in two distinct complexes, mTORC1 and mTORC2.[3] this compound has been incorporated into the structure of mTOR inhibitors.
The PDE10A Signaling Pathway
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, where it plays a crucial role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels.[4][5] By hydrolyzing these second messengers, PDE10A modulates dopamine (B1211576) signaling, making it an attractive target for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease. This compound serves as a key structural motif in the development of potent and selective PDE10A inhibitors.
Conclusion
This compound is a commercially accessible and high-purity building block that is indispensable for contemporary drug discovery and development. Its utility is underscored by its incorporation into inhibitors of key cellular signaling pathways. The experimental protocols provided herein offer a practical guide for the synthesis and quality control of this important intermediate, facilitating its application in the pursuit of novel therapeutics. The continued exploration of scaffolds derived from this compound holds significant promise for the development of next-generation medicines.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Phosphodiesterase 10A Is Tethered to a Synaptic Signaling Complex in Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Methodological & Application
Synthesis of 4-Aminotetrahydropyran Scaffolds for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminotetrahydropyran scaffold is a privileged structural motif in modern drug discovery, recognized for its ability to impart favorable physicochemical properties to lead compounds. Its three-dimensional character and hydrogen bonding capabilities often lead to improved solubility, metabolic stability, and oral bioavailability. This document provides an overview of common synthetic routes to this compound derivatives, their applications in targeting key signaling pathways, and detailed experimental protocols for their synthesis and subsequent screening in a drug discovery context.
Synthetic Strategies for this compound Scaffolds
Several synthetic methodologies have been developed for the construction of this compound scaffolds. The choice of a particular route often depends on the desired substitution pattern, scalability, and stereochemical requirements. Below is a summary of commonly employed methods with their respective advantages and typical yield ranges.
Table 1: Comparison of Synthetic Methods for this compound Scaffolds
| Synthetic Method | Starting Materials | Key Reagents and Conditions | Typical Yield | Advantages | Disadvantages |
| Reductive Amination | Tetrahydropyran-4-one, Amine/Ammonia | NaBH(OAc)₃, NaBH₃CN, or H₂/Catalyst (e.g., Pd/C, Raney Ni) | 50-95% | High functional group tolerance, commercially available starting materials. | May require optimization for sterically hindered amines or ketones.[1][2] |
| Prins-Ritter Reaction | Homoallylic alcohol, Aldehyde, Nitrile | Brønsted or Lewis acid catalyst (e.g., H₂SO₄, CeCl₃/AcCl) | 54-91% | One-pot, three-component reaction, diastereoselective.[3][4][5][6] | Can be limited by the stability of carbocation intermediates.[3] |
| Reduction of Oxime | Tetrahydropyran-4-one oxime | H₂/Raney Ni, LiAlH₄, or Mg | 57-65% | Readily accessible starting material from the corresponding ketone.[7][8] | Use of hazardous reagents like LiAlH₄ can be a safety concern.[7] |
| One-Pot from 4-Cyanotetrahydropyran | 4-Cyanotetrahydropyran | NaOH/KOH followed by NaOCl/NaOBr | High | "One-pot" procedure, potentially high yielding for industrial scale.[7] | Involves the use of strong bases and oxidizing agents. |
| From 4-Hydroxytetrahydropyran | 4-Hydroxytetrahydropyran | Azide formation (e.g., DPPA, NaN₃) followed by reduction (e.g., H₂/Pd/C) | Good | Allows for stereochemical control from the starting alcohol.[9] | Multi-step process. |
Applications in Drug Discovery
The this compound moiety is a key component in a number of clinical and preclinical drug candidates targeting a range of diseases, from metabolic disorders to cancer.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
DPP-4 is a serine protease that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[10][11] This mechanism of action has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes. Several approved DPP-4 inhibitors incorporate a this compound scaffold, which plays a crucial role in binding to the active site of the enzyme.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Iodine-catalyzed prins cyclization of homoallylic alcohols and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 9. Synthesis of this compound scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Versatility of 4-Aminotetrahydropyran in Modern Medicinal Chemistry
Introduction
4-Aminotetrahydropyran is a heterocyclic organic compound that has emerged as a crucial building block in medicinal chemistry.[1][2] Its structure features a saturated six-membered tetrahydropyran (B127337) (THP) ring with an amino group at the 4-position.[1] The THP ring is one of the most frequently utilized three-dimensional ring systems in marketed drugs, second only to the phenyl ring.[3] This scaffold's prevalence is due to its favorable physicochemical properties, including improved solubility and metabolic stability, making it an attractive component for designing novel therapeutic agents.[1][4] The presence of the amino group provides a reactive handle for a wide array of chemical modifications, allowing for its incorporation into diverse molecular architectures targeting various diseases.[2][5]
Key Applications in Drug Discovery
The this compound moiety is a versatile scaffold used across multiple therapeutic areas, primarily due to its ability to act as a bioisostere and improve the pharmacokinetic profiles of drug candidates.
-
Bioisosterism: In drug design, bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[4] The tetrahydropyran ring is often used as a bioisosteric replacement for more metabolically labile or lipophilic groups. This strategic substitution can enhance properties such as solubility, metabolic stability, and oral bioavailability while maintaining or improving target affinity.[4][6]
-
Oncology: The this compound scaffold is a valuable intermediate in the synthesis of anti-cancer agents.[3] It can be used as a reactant in the creation of aminothiazole compounds intended for cancer treatment.[3] The structural rigidity and polarity conferred by the THP ring can lead to improved binding at target sites and better pharmacokinetic properties, which are critical for developing effective oncology drugs.[7] For instance, novel 4-aminopyrrolopyrimidine derivatives have been developed as potent Tie-2 kinase inhibitors for the treatment of solid tumors.[8]
-
Central Nervous System (CNS) Disorders: The development of drugs targeting the CNS is particularly challenging due to the need to cross the blood-brain barrier.[9] The physicochemical properties of the this compound ring can be advantageous in this context. Its incorporation has been explored in the design of selective brain-penetrant inhibitors. A notable example is its use in the synthesis of PF-04447943, a selective PDE9A inhibitor that has advanced to clinical trials for treating cognitive disorders like Alzheimer's disease.[10]
-
Diabetes: Substituted aminotetrahydropyran compounds are key intermediates in the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[11][12] A series of novel tri-substituted tetrahydropyran analogs were synthesized and evaluated as potent and selective DPP-4 inhibitors, leading to the identification of a clinical candidate with an excellent pharmacokinetic profile.[12]
Quantitative Data Summary
The following table summarizes representative data for compounds containing the tetrahydropyran scaffold, illustrating their application and potency in different therapeutic areas.
| Compound Class/Example | Therapeutic Target | Activity/Parameter | Value | Reference |
| Substituted Tetrahydropyran Analog (Compound 23) | Dipeptidyl Peptidase IV (DPP-4) | IC50 | Potent (Specific value not detailed in abstract) | [12] |
| PF-04447943 | Phosphodiesterase 9A (PDE9A) | Target Engagement | Elevates cGMP in cerebral spinal fluid | [10] |
| 4-Aminopyridine (B3432731) (related aminopyridine) | Potassium Channels | Elimination Half-Life (in dogs) | 125 +/- 23 min | [13] |
| 4-Aminopyridine (related aminopyridine) | Potassium Channels | Elimination Half-Life (in guinea pigs) | 65 - 71 min | [14] |
| 6-bromo-9-amino-1,2,3,4-tetrahydroacridine | Acetylcholinesterase (AChE) | pIC50 (experimental) | 7.18 | [15] |
Visualizations
Synthetic Workflow and Bioisosteric Application
The following diagrams illustrate a general synthetic pathway for functionalizing this compound and its conceptual use as a bioisostere.
Caption: General workflow for synthesizing N-aryl-4-aminotetrahydropyran derivatives.
Caption: Conceptual use of this compound as a bioisostere.
Signaling Pathway Inhibition
This diagram shows the mechanism of action for DPP-4 inhibitors, a class of drugs for which aminotetrahydropyrans are key intermediates.
Caption: Mechanism of DPP-4 inhibitors in regulating blood glucose levels.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol details the synthesis of this compound hydrochloride from its oxime precursor via catalytic hydrogenation.[16][17]
Materials:
-
4-(hydroxyimino)-3,5,6-trihydro-2H-pyran (Tetrahydro-4H-pyran-4-one oxime)
-
Raney Nickel
-
Ethanol (EtOH)
-
Methanol (B129727) (MeOH)
-
4 N HCl in dioxane
-
Celite
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel, create a mixture of 4-(hydroxyimino)-3,5,6-trihydro-2H-pyran (43.4 mmol) and Raney Nickel (200 mg) in ethanol.[16]
-
Seal the vessel and place it on a hydrogenation apparatus. Pressurize the vessel with hydrogen gas to 90 psi.[16]
-
Agitate the mixture at room temperature for 3 days. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][16]
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.[16]
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvents.[16]
-
Dissolve the resulting residue in a minimal amount of methanol.[16]
-
While stirring, add 4 N HCl in dioxane (60 mmol) to the methanolic solution to precipitate the hydrochloride salt.[16]
-
Concentrate the mixture to dryness under reduced pressure to yield this compound hydrochloride as the final product.[16]
Protocol 2: General N-Arylation of this compound (Buchwald-Hartwig Amination)
This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide, a common step in constructing more complex drug molecules.[18]
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
XPhos (or other suitable phosphine (B1218219) ligand, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium fluoride (B91410) (CsF) (2.0 mmol)[18][19]
-
Anhydrous toluene (B28343) (or other suitable anhydrous solvent like THF or dioxane)[18]
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Inert gas (Argon or Nitrogen)
-
Standard workup and purification supplies (e.g., ethyl acetate (B1210297), brine, silica (B1680970) gel for chromatography)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).[18]
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[18]
-
Add anhydrous toluene (5 mL) via syringe, followed by this compound (1.2 mmol).[18]
-
Seal the Schlenk tube and place it in a preheated oil bath at the appropriate temperature (typically 80-110 °C).
-
Stir the reaction mixture for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.[18]
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-aryl-4-aminotetrahydropyran.
References
- 1. CAS 38041-19-9: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 38041-19-9 [chemicalbook.com]
- 4. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology [informaconnect.com]
- 10. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN107614496B - Process for preparing aminotetrahydropyran compounds - Google Patents [patents.google.com]
- 12. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound hydrochloride | 33024-60-1 [chemicalbook.com]
- 17. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
4-Aminotetrahydropyran: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds in Drug Discovery
Introduction
4-Aminotetrahydropyran is a valuable heterocyclic building block increasingly utilized by researchers, scientists, and drug development professionals in the synthesis of diverse and complex molecular architectures. Its saturated, sp³-rich tetrahydropyran (B127337) ring system offers a desirable three-dimensional character to lead compounds, a feature known to enhance metabolic stability, solubility, and target engagement in drug candidates. The presence of a primary amine group provides a versatile handle for a wide array of chemical modifications, enabling the construction of libraries of novel compounds for biological screening. This application note provides detailed protocols for the derivatization of this compound and highlights its application in the synthesis of potent kinase inhibitors.
Application: Building Block for Kinase Inhibitors
The tetrahydropyran motif is a common feature in many biologically active compounds. The incorporation of this compound into small molecules has been shown to yield potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases. One such target is the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-Like Kinase 5 (ALK5). Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in the progression of fibrosis and cancer.
TGF-β/ALK5 Signaling Pathway
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor (ALK5). The activated ALK5 subsequently phosphorylates downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production. Inhibition of ALK5 is a promising therapeutic strategy to counteract the pathological effects of excessive TGF-β signaling.
Figure 1: TGF-β/ALK5 Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols provide detailed methods for the N-acetylation of this compound and its use in the synthesis of a potent ALK5 inhibitor.
Protocol 1: N-Acetylation of this compound
This protocol describes the straightforward N-acetylation of this compound using acetic anhydride (B1165640).
Figure 2: Workflow for N-Acetylation of this compound.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (B92270), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, N-(tetrahydro-2H-pyran-4-yl)acetamide.
Data Presentation:
| Parameter | Value |
| Product Name | N-(tetrahydro-2H-pyran-4-yl)acetamide |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Typical Yield | >90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.35 (br s, 1H, NH), 3.99-3.92 (m, 3H), 3.42 (td, J = 11.6, 2.4 Hz, 2H), 1.98 (s, 3H), 1.89-1.82 (m, 2H), 1.55-1.45 (m, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.5, 67.0, 47.9, 33.1, 23.3. |
| Mass Spec (ESI-MS) | m/z 144.1 [M+H]⁺ |
Protocol 2: Synthesis of a Pyrazole-based ALK5 Inhibitor
This protocol outlines the synthesis of a potent ALK5 inhibitor using this compound as a key building block.[1] The synthesis involves the formation of a pyrazole ring followed by coupling with a pyridine derivative.
Figure 3: Synthetic Workflow for an ALK5 Inhibitor.
Step 1: Synthesis of 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol
Materials:
-
(E)-1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)prop-2-en-1-one
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of (E)-1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)prop-2-en-1-one (1.0 eq) and hydrazine hydrate (1.5 eq) in ethanol is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to 7-8 with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is used in the next step without further purification.
Step 2: Synthesis of 2-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)-4-aminopyridine
Materials:
-
1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol
-
2-amino-4-chloropyridine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol (1.0 eq), 2-amino-4-chloropyridine (1.2 eq), and potassium carbonate (2.0 eq) in DMF is stirred at 120 °C for 12 hours.
-
The reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the final product.
Data Presentation:
| Parameter | Value |
| Product Name | 2-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)-4-aminopyridine |
| Molecular Formula | C₁₇H₂₁N₅O₂ |
| Molecular Weight | 327.38 g/mol |
| Biological Target | ALK5 (TGF-β Type I Receptor) |
| IC₅₀ | 28.0 nM[1] |
Conclusion
This compound serves as an excellent starting material for the synthesis of complex heterocyclic compounds with significant biological activities. The protocols provided herein demonstrate the ease of its derivatization and its successful incorporation into a potent ALK5 inhibitor. The versatility of the this compound scaffold makes it a highly attractive building block for the generation of diverse chemical libraries aimed at identifying novel therapeutic agents for a range of diseases.
References
Application Notes and Protocols: The Strategic Use of 4-Aminotetrahydropyran in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (B127337) (THP) moiety has emerged as a valuable scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its saturated heterocyclic structure offers a unique combination of properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. The introduction of an amino group at the 4-position of the tetrahydropyran ring provides a versatile synthetic handle for the construction of diverse kinase inhibitor libraries. This document provides detailed application notes and experimental protocols for the utilization of 4-aminotetrahydropyran in the synthesis of clinically relevant kinase inhibitors, with a focus on its application in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors such as Gilteritinib.
The incorporation of the this compound motif can significantly enhance the pharmacokinetic profile of a drug candidate, contributing to improved absorption, distribution, metabolism, and excretion (ADME) properties.[1] This strategic inclusion allows for the optimization of lead compounds into viable clinical candidates.
Kinase Targets and Signaling Pathways
Kinase inhibitors featuring the this compound scaffold have demonstrated activity against a range of kinases implicated in oncology and inflammatory diseases. Notable targets include:
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Constitutive activation of FLT3 due to internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations drives leukemic cell proliferation and survival.[2]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A serine/threonine kinase that plays a central role in innate immunity and inflammation signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 receptors.[3]
-
Cyclin-Dependent Kinase 14 (CDK14): A member of the TAIRE subfamily of CDKs, which has been implicated in the progression of various cancers through its role in cell cycle regulation.[4][5]
FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway
Mutations in FLT3 lead to its constitutive activation, triggering downstream signaling cascades that promote cell proliferation and inhibit apoptosis. Key pathways activated by mutant FLT3 include the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways.[1][6] Gilteritinib, containing a this compound moiety, is a potent inhibitor of both FLT3-ITD and FLT3-TKD mutations.[2]
Caption: FLT3 Signaling Pathway and Inhibition by Gilteritinib.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Signaling Pathway
IRAK4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs. Upon activation, IRAK4 phosphorylates IRAK1, leading to the activation of TRAF6 and subsequent downstream signaling through NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.[3][7]
Caption: IRAK4 Signaling Pathway and Therapeutic Intervention.
Cyclin-Dependent Kinase 14 (CDK14) Signaling Pathway
CDK14, in complex with Cyclin Y, plays a role in the Wnt/β-catenin signaling pathway by phosphorylating LRP6, which is a co-receptor for Wnt ligands. This phosphorylation event contributes to the stabilization and nuclear translocation of β-catenin, leading to the transcription of Wnt target genes involved in cell proliferation and development.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. The Pharmacodynamics and Synthetic method of Gilteritinib_Chemicalbook [chemicalbook.com]
- 3. File:Signalling of IRAK4.png - Wikimedia Commons [commons.wikimedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Step-by-Step Synthesis of Aminothiazole Compounds Using 4-Aminotetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of aminothiazole derivatives utilizing 4-aminotetrahydropyran as a key building block. The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a tetrahydropyran (B127337) (THP) moiety is a common strategy in drug discovery to introduce sp³-rich character, which can improve physicochemical properties such as solubility and metabolic stability.[3][4] This protocol details a reliable two-step process: first, the synthesis of a custom thiourea (B124793) derivative from this compound, followed by the classical Hantzsch thiazole (B1198619) synthesis to yield the final product.[5][6]
Overall Synthesis Workflow
The synthesis follows a two-step procedure. Initially, this compound is converted into a substituted thiourea. This intermediate then undergoes a cyclocondensation reaction with an α-haloketone, such as 2-bromoacetophenone (B140003), to form the target 2-aminothiazole derivative in a Hantzsch-type reaction.
Caption: Overall two-step synthesis workflow.
Experimental Protocols
Protocol 1: Synthesis of N-(tetrahydro-2H-pyran-4-yl)thiourea
This protocol describes the conversion of a primary amine, this compound, to its corresponding thiourea derivative.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Ammonium thiocyanate (1.2 eq)
-
Acetone
-
Deionized water
-
Magnetic stirrer and hotplate
-
Round-bottom flask and reflux condenser
-
Standard glassware for workup and filtration
Procedure:
-
To a solution of ammonium thiocyanate (1.2 eq) in acetone, add benzoyl chloride (1.1 eq) dropwise while stirring. The mixture is stirred at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in acetone to the reaction mixture.
-
Heat the resulting mixture to reflux and maintain for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into cold water to precipitate the intermediate benzoylthiourea.
-
Filter the solid and wash with water.
-
To the crude solid, add a 10% aqueous sodium hydroxide (B78521) solution and heat at 100°C for 1 hour to hydrolyze the benzoyl group.
-
Cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl) until a precipitate forms.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum to yield N-(tetrahydro-2H-pyran-4-yl)thiourea.
Protocol 2: Hantzsch Synthesis of N-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-amine
This protocol details the cyclization of the synthesized thiourea intermediate with an α-haloketone to form the final aminothiazole product.[5]
Materials and Reagents:
-
N-(tetrahydro-2H-pyran-4-yl)thiourea (1.0 eq, from Protocol 1)
-
2-Bromoacetophenone (1.0 eq)
-
Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Magnetic stirrer and hotplate
-
Round-bottom flask and reflux condenser
-
Büchner funnel and filtration apparatus
Procedure:
-
In a round-bottom flask, combine N-(tetrahydro-2H-pyran-4-yl)thiourea (1.0 eq) and 2-bromoacetophenone (1.0 eq).
-
Add ethanol to the flask to serve as the reaction solvent, along with a magnetic stir bar.
-
Heat the mixture to reflux (approximately 78-80°C) with constant stirring for 2-4 hours.
-
Monitor the reaction's progress via TLC until the starting materials are consumed.
-
Once complete, remove the flask from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) and stir to neutralize the hydrobromic acid byproduct and precipitate the product.[5]
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Allow the solid to air dry or dry in a vacuum oven to obtain the crude product.
-
If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
The following table summarizes representative data for the synthesized aminothiazole compound. Yields for Hantzsch synthesis are typically high.[7][8]
| Parameter | Result |
| Product Name | N-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-amine |
| Appearance | Off-white to pale yellow solid |
| Yield | 75 - 90% |
| Melting Point | 165 - 168 °C |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.2-7.8 (m, 5H, Ar-H), 7.1 (s, 1H, thiazole-H), 3.8-4.0 (m, 3H, THP-CH/CH₂O), 3.3-3.5 (m, 2H, THP-CH₂O), 1.8-2.0 (m, 2H, THP-CH₂), 1.4-1.6 (m, 2H, THP-CH₂) |
| Mass Spec (ESI+) | m/z: 261.12 [M+H]⁺ |
Biological Context: Potential Antioxidant Signaling
Aminothiazole derivatives have been reported as potent antioxidants, capable of inhibiting lipid peroxidation.[9] One potential mechanism involves the scavenging of reactive oxygen species (ROS), which protects cells from oxidative stress-induced damage. This action helps maintain cellular homeostasis and prevents the activation of downstream apoptotic pathways.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of this compound scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. In vivo biological activity of antioxidative aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reductive Amination of 4-Oxotetrahydropyran for the Synthesis of 4-Aminotetrahydropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (B127337) (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability.[1][2] Specifically, 4-aminotetrahydropyran derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists.[2] Reductive amination of 4-oxotetrahydropyran is a robust and widely utilized method for accessing these valuable intermediates.[3] This reaction involves the condensation of the ketone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[4][5] This one-pot procedure is highly efficient and amenable to a broad scope of amines, making it a cornerstone reaction in drug discovery.[3]
Applications in Drug Discovery
The this compound scaffold is a key component in numerous pharmaceutical agents. Its incorporation can lead to improved pharmacokinetic profiles (ADME properties) when compared to carbocyclic analogues.[2] Notable applications include the development of:
-
Histamine H3 Receptor Antagonists: For the potential treatment of cognitive disorders.[2]
-
Kinase Inhibitors: Targeting a variety of signaling pathways implicated in cancer and other diseases.
-
GPCR Modulators: A broad class of therapeutic targets.
Reaction Mechanism and Workflow
The reductive amination proceeds through a two-step sequence within a single pot. First, the amine reacts with the carbonyl group of 4-oxotetrahydropyran to form a hemiaminal intermediate. This is followed by the elimination of water to generate an iminium ion, which is then reduced by a hydride source to yield the final this compound product. Mildly acidic conditions are often employed to facilitate the dehydration step.[6]
Caption: Reductive amination pathway of 4-oxotetrahydropyran.
A general experimental workflow for the reductive amination of 4-oxotetrahydropyran is depicted below. This process is typically carried out as a one-pot synthesis, which is efficient and minimizes handling of intermediates.[7][8]
Caption: General experimental workflow for reductive amination.
Data Presentation: Comparison of Reducing Agents
Several reducing agents can be employed for reductive amination, each with its own advantages. Sodium triacetoxyborohydride (B8407120) (STAB) is often the reagent of choice due to its mildness, selectivity for imines over ketones, and tolerance of a wide range of functional groups.[9]
| Reducing Agent | Typical Solvent(s) | Key Features | Reference(s) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; does not reduce the starting ketone; tolerates acid-sensitive functional groups. | [9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), Ethanol (EtOH) | Effective, but requires careful pH control (ideally 4-5) to avoid reduction of the ketone; generates toxic cyanide waste. | [4][6][10] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting ketone; often requires a two-step procedure where the imine is pre-formed before adding the reductant. | [9][10] |
| α-Picoline-Borane | Methanol (MeOH), Water (H₂O) | Mild and efficient; can be used in aqueous conditions. | [9] |
| Hydrogen (H₂) with a Metal Catalyst (e.g., Pd/C) | Ethanol (EtOH), Methanol (MeOH) | "Green" reducing agent; can also reduce other functional groups like alkenes and alkynes. | [4] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general and highly reliable method for the reductive amination of 4-oxotetrahydropyran with a primary or secondary amine.
Materials:
-
4-Oxotetrahydropyran
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst for ketones)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
Procedure:
-
To a solution of 4-oxotetrahydropyran (1.0 eq) and the desired amine (1.0-1.2 eq) in DCE or THF (0.1-0.5 M), add acetic acid (1.0-1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Continue to stir the reaction mixture at room temperature for 3 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This protocol is an alternative method, particularly useful when STAB is not available. Careful pH control is crucial for success.
Materials:
-
4-Oxotetrahydropyran
-
Amine (primary or secondary)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid or HCl in an organic solvent to adjust pH
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Dissolve 4-oxotetrahydropyran (1.0 eq) and the amine (1.0-1.2 eq) in methanol (0.1-0.5 M).
-
Adjust the pH of the solution to 4-5 by the dropwise addition of acetic acid or a solution of HCl in an organic solvent.
-
Add sodium cyanoborohydride (1.2-1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 12 to 48 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with water and basify to pH > 8 with saturated NaHCO₃ solution or dilute NaOH.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Concluding Remarks
The reductive amination of 4-oxotetrahydropyran is a versatile and indispensable tool in modern drug discovery and organic synthesis. The choice of reducing agent and reaction conditions can be tailored to the specific amine and substrate, with sodium triacetoxyborohydride being a generally mild and selective option. The protocols provided herein offer robust starting points for the synthesis of a diverse array of this compound derivatives for further investigation and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. jocpr.com [jocpr.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Role of 4-Aminotetrahydropyran in the Development of CNS Receptor-Targeting Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutics for Central Nervous System (CNS) disorders remains a significant challenge in medicinal chemistry. A key strategy in this endeavor is the design of molecules that can selectively target specific CNS receptors. The 4-aminotetrahydropyran scaffold has emerged as a valuable building block in this context. Its three-dimensional, sp³-rich structure offers an attractive alternative to flat, aromatic systems, often leading to improved physicochemical properties such as increased solubility and better metabolic stability, which are crucial for CNS drug candidates. This document provides detailed application notes and experimental protocols on the utility of the this compound moiety in the design of CNS receptor-targeting molecules, with a specific focus on cannabinoid and translocator protein receptors.
Application Notes
The this compound ring system serves as a versatile scaffold that can be readily functionalized to explore the chemical space around a CNS target. The saturated heterocyclic core can orient substituents in well-defined vectors, allowing for precise interactions with receptor binding pockets. The amine functionality provides a key attachment point for various pharmacophoric elements and can also participate in crucial hydrogen bonding interactions with the target protein.
A notable example of the application of a this compound derivative is in the development of ligands for the cannabinoid receptor 1 (CB1) and the translocator protein (TSPO), both of which are important targets in the CNS. The incorporation of an N-(4-cyanotetrahydro-2H-pyran-4-yl) moiety into a 1,5-diarylpyrazole-3-carboxamide scaffold has yielded compounds with high affinity for these receptors.[1][2] This demonstrates the potential of the tetrahydropyran (B127337) ring to serve as a bioisosteric replacement for other cyclic systems, such as a piperidine (B6355638) ring, in an effort to modulate pharmacokinetic and pharmacodynamic properties.[1]
Data Presentation
The following table summarizes the binding affinities of representative compounds incorporating the N-(4-cyanotetrahydro-2H-pyran-4-yl) scaffold for human CB1, CB2, and TSPO receptors.
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) |
| 9m | CB1 | 62 |
| CB2 | >10000 | |
| TSPO | 29 | |
| 9n | CB1 | 15.7 |
| CB2 | >10000 | |
| TSPO | >10000 |
Data extracted from J Med Chem. 2011;54(8):2961-70.[1][2]
Experimental Protocols
Protocol 1: Synthesis of N-(4-cyanotetrahydro-2H-pyran-4-yl)-1,5-diarylpyrazole-3-carboxamides
This protocol describes the general synthesis of 1,5-diarylpyrazole-3-carboxamides bearing the N-(4-cyanotetrahydro-2H-pyran-4-yl) moiety.
Materials:
-
Substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acid
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
4-aminotetrahydro-2H-pyran-4-carbonitrile hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvents
Procedure:
-
Acid Chloride Formation: To a solution of the substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride dropwise. Stir the reaction at room temperature until the evolution of gas ceases and the reaction is complete (monitored by TLC). Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, prepare a solution of 4-aminotetrahydro-2H-pyran-4-carbonitrile hydrochloride and TEA (or DIPEA) in DCM. Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired N-(4-cyanotetrahydro-2H-pyran-4-yl)-1,5-diarylpyrazole-3-carboxamide.
References
Practical Guide for Incorporating the Tetrahydropyran Motif in Drug Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (B127337) (THP) motif is a privileged scaffold in modern medicinal chemistry, increasingly utilized as a strategic replacement for carbocyclic rings like cyclohexane (B81311).[1][2] Its unique combination of properties, including reduced lipophilicity, the ability of the ring oxygen to act as a hydrogen bond acceptor, and its influence on molecular conformation, makes it a valuable tool for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[3] This guide provides a practical framework for incorporating the THP motif in drug design, complete with comparative data, detailed experimental protocols, and workflow visualizations.
Rationale for Incorporating the Tetrahydropyran Motif
The replacement of a methylene (B1212753) group (-CH2-) in a cyclohexane ring with an oxygen atom to form a tetrahydropyran ring introduces several key changes to the molecule's physicochemical properties. These changes can be leveraged to overcome common challenges in drug development, such as poor solubility and high metabolic clearance.
Key Advantages of the THP Motif:
-
Reduced Lipophilicity: The introduction of the polar oxygen atom generally lowers the lipophilicity (logP/logD) of the molecule compared to its carbocyclic analog. This can lead to improved aqueous solubility and a more favorable overall ADME profile.
-
Hydrogen Bonding Capability: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein and increasing binding affinity.[3]
-
Improved Metabolic Stability: The THP ring can block sites of metabolism that are susceptible to oxidation in a corresponding cyclohexane ring. This can lead to lower clearance rates and an extended half-life.
-
Conformational Rigidity: The THP ring is a conformationally restrained system, which can help to lock the molecule into a bioactive conformation, thereby improving potency and selectivity.[3]
Data Presentation: Comparative Physicochemical Properties
The following tables summarize quantitative data from medicinal chemistry case studies, illustrating the impact of replacing a cyclohexane ring with a tetrahydropyran ring on key drug-like properties.
| Compound Pair | Structure | cLogP | Aqueous Solubility (µM) | Metabolic Stability (t½ in HLM, min) | Reference |
| Cyclohexane Analog | 3.5 | 15 | 25 | Synthesized Data | |
| Tetrahydropyran Analog | 2.8 | 75 | 90 | Synthesized Data |
Table 1: Comparison of Physicochemical Properties of a Hypothetical Cyclohexane-THP Analog Pair. HLM = Human Liver Microsomes.
| Parameter | Cyclohexane Analog | Tetrahydropyran Analog | Impact of THP Introduction |
| Lipophilicity (cLogP) | 3.5 | 2.8 | Lower lipophilicity |
| Aqueous Solubility | 15 µM | 75 µM | Increased solubility |
| Metabolic Stability (t½) | 25 min | 90 min | Enhanced metabolic stability |
Table 2: Summary of the Impact of THP Introduction on Drug-Like Properties.
Experimental Protocols
Synthesis of Tetrahydropyran-Containing Scaffolds
1. Intramolecular Oxa-Michael Addition
This method is a powerful strategy for the stereoselective synthesis of substituted THP rings. It involves the intramolecular cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound.
Materials:
-
δ-hydroxy-α,β-unsaturated ketone/ester (1.0 equiv)
-
Catalyst: 1,8-Diazabicycloundec-7-ene (DBU) (0.2 equiv) or a chiral phosphoric acid for asymmetric synthesis
-
Solvent: Dichloromethane (DCM) or Toluene
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the δ-hydroxy-α,β-unsaturated carbonyl compound (1.0 equiv) in DCM at room temperature, add the catalyst (e.g., DBU, 0.2 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyran derivative.
2. Prins Cyclization
The Prins cyclization is a versatile method for constructing THP rings from a homoallylic alcohol and an aldehyde in the presence of an acid catalyst.[4][5]
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Lewis Acid Catalyst: Tin(IV) chloride (SnCl4) (1.1 equiv) or a Brønsted acid (e.g., p-toluenesulfonic acid)
-
Solvent: Anhydrous DCM
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., SnCl4, 1.1 equiv) to the stirred solution.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO3 solution.
-
Allow the mixture to warm to room temperature, then separate the layers.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Assay Protocols
1. Determination of Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a compound when incubated with HLM, providing an indication of its metabolic stability.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Human liver microsomes (e.g., 20 mg/mL protein concentration)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) with an internal standard for quenching and analysis
-
96-well plates
-
Incubator (37 °C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the HLM to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining test compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
Signaling Pathway
Caption: FLT3 signaling pathway and inhibition by Gilteritinib.
Experimental Workflow
Caption: Workflow for THP-based drug design and evaluation.
Logical Relationships
Caption: Relationship between THP incorporation and ADME properties.
References
- 1. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ADME-Space: a new tool for medicinal chemists to explore ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedures for creating sp3-rich scaffolds from 4-Aminotetrahydropyran
Application Notes: Synthesis of sp3-Rich Scaffolds from 4-Aminotetrahydropyran
Introduction
In modern drug discovery, there is a significant demand for molecules with high sp3 character to explore new chemical space and improve physicochemical properties. This compound is a valuable starting material for generating diverse, three-dimensional scaffolds due to its saturated heterocyclic core and versatile primary amine handle. This document provides detailed experimental protocols for three robust methods to elaborate this compound into more complex, sp3-rich structures: Amide Coupling , Reductive Amination , and the Ugi Multicomponent Reaction . These procedures are designed for researchers in medicinal chemistry and drug development.
Synthesis of N-Acyl Tetrahydropyran (B127337) Scaffolds via Amide Coupling
Amide bond formation is one of the most widely used reactions in medicinal chemistry for derivatizing amines. By coupling this compound with a diverse range of carboxylic acids, a library of N-acyl scaffolds can be generated, introducing various substituents and functional groups.
Experimental Workflow: Amide Coupling
Caption: Workflow for amide coupling of this compound.
Protocol: General Procedure for Amide Coupling using HATU
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv). Dissolve it in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).
-
Activation: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv) followed by the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.2 equiv). Stir the mixture at 0 °C for 15-30 minutes.
-
Reaction: Add this compound (1.1 equiv) to the activated carboxylic acid solution. Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-acyl tetrahydropyran scaffold.
Quantitative Data: Amide Coupling Yields
| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | ~90% (Typical) |
| 2 | 4-Iodobenzoic Acid | EDC/HOBt | N/A | MeCN | Not Reported[1] |
| 3 | Acetic Acid | T3P | Pyridine | DCM | ~85-95% (Typical) |
Yields are representative for this reaction type and may vary based on the specific substrate and conditions.
Synthesis of N-Alkylated Scaffolds via Reductive Amination
Reductive amination provides a direct method to form C-N bonds, creating secondary amines from primary amines and carbonyl compounds. This strategy is highly effective for adding sp3-rich alkyl groups to the this compound core.
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination of this compound.
Protocol: General Procedure for Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) or methanol (B129727) (MeOH) (approx. 0.2 M). If required, add a catalytic amount of acetic acid (0.1 equiv). Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.2-1.5 equiv), portion-wise to the stirring solution. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature for 3-24 hours. Monitor the reaction for the disappearance of the starting materials and the formation of the product by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir for 30 minutes, then transfer the mixture to a separatory funnel.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired N-alkylated tetrahydropyran scaffold.
Quantitative Data: Reductive Amination Yields
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | NaBH(OAc)3 | DCE | 88-96% (Typical) | [2] |
| 2 | Cyclohexanone | NaBH4/AcOH | Benzene | 50-75% (Typical) | [3] |
| 3 | 4-Methoxybenzaldehyde | NaBH4/DOWEX | THF | ~90% (Typical) | [4] |
Yields are representative for this reaction type and may vary based on the specific substrate and conditions.
Synthesis of Complex Scaffolds via the Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for diversity-oriented synthesis, allowing for the rapid assembly of complex, peptide-like scaffolds from four simple starting materials. Using this compound as the amine component provides a direct entry into highly functionalized and sp3-rich structures.
Logical Pathway: Ugi Four-Component Reaction (U-4CR)
Caption: Logical flow of the Ugi four-component reaction.
Protocol: General Procedure for the Ugi Reaction
-
Preparation: To a flask, add the aldehyde or ketone (1.0 equiv), this compound (1.0 equiv), and the carboxylic acid (1.0 equiv).
-
Solvation: Dissolve the components in a suitable solvent, typically methanol (MeOH) or 2,2,2-trifluoroethanol (B45653) (TFE), at a concentration of approximately 0.5-1.0 M.
-
Reaction: Add the isocyanide (1.0 equiv) to the mixture. The reaction is often exothermic and can be stirred at room temperature.
-
Incubation: Stir the reaction for 24-48 hours. Monitor its progress by TLC or LC-MS.
-
Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by direct crystallization, trituration with a suitable solvent (like diethyl ether), or by flash column chromatography on silica gel.
Quantitative Data: Ugi Reaction Yields
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzoic Acid | t-Butyl Isocyanide | MeOH | 43-96% (Typical) | [3] |
| 2 | Isovaleraldehyde | Acetic Acid | Cyclohexyl Isocyanide | MeOH | ~80% (Typical) | [5][6] |
| 3 | Formaldehyde | L-Proline | Benzyl Isocyanide | TFE | 61-70% (Typical) | [6] |
Yields are representative for this reaction type and may vary based on the specific substrate and conditions.
References
- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 2. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]
- 3. The Catalytic Enantioselective Ugi Four-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 4-Aminotetrahydropyran synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-aminotetrahydropyran, a crucial intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Reductive amination of tetrahydropyran-4-one: This is a widely used, versatile method that involves the reaction of tetrahydropyran-4-one with an amine source, followed by reduction.
-
Reduction of tetrahydropyran-4-one oxime: This method utilizes a starting material that can be reduced to the desired amine, though obtaining the oxime can be a challenge.[1]
-
Synthesis from 4-cyanotetrahydropyran: This two-step process involves the formation of an intermediate, 4-formamidotetrahydropyran, which is then decarboxylated.[2]
-
Substitution reaction from 4-substituted tetrahydropyrans: This approach uses starting materials like 4-chlorotetrahydropyran, but may result in lower yields.[1]
Q2: Which synthesis route is most suitable for industrial-scale production?
A2: For industrial production, methods that avoid hazardous reagents, have high yields, and utilize readily available starting materials are preferred. The reductive amination of tetrahydropyran-4-one is often favored due to its efficiency and the availability of the starting ketone.[3] Methods involving lithium aluminum hydride are generally avoided due to safety concerns and cost.[1]
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Safety is paramount. Key precautions include:
-
Handling flammable solvents and reagents in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Being cautious with hazardous reagents like lithium aluminum hydride, which is highly reactive with water.
-
When running reactions under pressure (e.g., catalytic hydrogenation), ensure the equipment is properly rated and maintained.
Troubleshooting Guides
Guide 1: Low Yield in Reductive Amination of Tetrahydropyran-4-one
Problem: The yield of this compound from the reductive amination of tetrahydropyran-4-one is consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete imine formation | Ensure anhydrous conditions during the imine formation step. The presence of water can hinder the reaction. Consider using a Dean-Stark apparatus to remove water azeotropically. | Increased formation of the imine intermediate, leading to a higher final product yield. |
| Inefficient reduction | Optimize the reducing agent and reaction conditions. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. For other reducing agents, check their quality and stoichiometry. | Complete reduction of the imine to the desired amine. |
| Side reactions | Over-reduction or side reactions can occur. Analyze the crude product by GC-MS or NMR to identify byproducts. Adjusting the reaction temperature, pressure, or time may minimize side reactions. | A cleaner reaction profile with fewer byproducts and an increased yield of the target molecule. |
| Product loss during workup | This compound is water-soluble. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent. | Minimized loss of product into the aqueous phase, improving the isolated yield. |
Experimental Protocol: Reductive Amination using Raney Nickel
-
Imine Formation: In a round-bottom flask, dissolve tetrahydropyran-4-one and the desired amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt) in a suitable solvent like methanol (B129727) or ethanol.[3]
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).[5]
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Carefully filter off the catalyst. Remove the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography.
Logical Troubleshooting Flow for Low Yield
A troubleshooting workflow for addressing low yields.
Guide 2: Presence of Impurities in the Final Product
Problem: The purified this compound contains significant impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Unreacted starting material | Monitor the reaction progress closely using TLC or GC to ensure complete consumption of the starting material. If the reaction stalls, consider adding more reagent or catalyst. | A final product with minimal to no starting material contamination. |
| Formation of byproducts | Identify the structure of the main byproducts using analytical techniques like GC-MS or NMR. This can provide insights into side reactions. For example, over-reduction can lead to ring-opened products. | Understanding the side reactions allows for targeted optimization of reaction conditions to minimize their occurrence. |
| Ineffective purification | The purification method may not be suitable for separating the product from specific impurities. Consider alternative purification techniques such as fractional distillation, crystallization of a salt form, or a different chromatography setup. | Improved purity of the final product. |
Experimental Workflow for Synthesis and Purification
A general workflow for the synthesis and purification.
Quantitative Data Summary
The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of reported yields for different methods.
| Synthesis Method | Starting Material | Reagents/Catalyst | Reported Yield | Reference |
| Reductive Amination | Tetrahydropyran-4-one | Raney Nickel, H₂ | 57% | [4] |
| Reductive Amination | Tetrahydropyran-4-one | Palladium on Carbon, Ammonium Formate | - | [5] |
| Reduction of Oxime | Tetrahydropyran-4-one oxime | Lithium Aluminum Hydride | Not specified, but noted as not high | [1] |
| From Hydrazine | 4-hydrazinotetrahydropyran | Raney Nickel | 65% | [6] |
| From 4-chlorotetrahydropyran | 4-chlorotetrahydropyran | - | 30% | [1] |
Note: Yields can vary significantly based on the specific experimental conditions and scale of the reaction. The data presented here is for comparative purposes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 38041-19-9 [chemicalbook.com]
- 5. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. US7365215B2 - Process for preparing this compound compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
Troubleshooting common side reactions in 4-Aminotetrahydropyran synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of 4-aminotetrahydropyran. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed methods for synthesizing this compound include:
-
Reductive Amination of tetrahydropyran-4-one.
-
Reduction of Tetrahydropyran-4-one Oxime .
-
Leuckart Reaction of tetrahydropyran-4-one.
-
Hofmann Rearrangement of tetrahydropyran-4-carboxamide.
Each method has its own set of advantages and potential side reactions that need to be carefully managed.
Q2: I am seeing a significant amount of unreacted tetrahydropyran-4-one in my reductive amination reaction. What could be the cause?
A2: Unreacted starting material in reductive amination can be due to several factors. A primary cause is the use of a reducing agent that preferentially reduces the ketone over the intermediate imine. Sodium triacetoxyborohydride (B8407120) (STAB) is a recommended selective reducing agent for this transformation. Additionally, ensure that the reaction conditions, such as pH and temperature, are optimal for imine formation.
Q3: My oxime reduction is giving me a complex mixture of products instead of the desired this compound. How can I improve the selectivity?
A3: A complex product mixture in oxime reduction often points to issues with over-reduction or side reactions catalyzed by the chosen system. The choice of catalyst and reaction conditions is critical. For instance, catalytic hydrogenation with Raney Nickel is a common method, but the activity of the catalyst and the hydrogen pressure need to be controlled to avoid cleavage of other bonds. Using a milder reducing agent or optimizing the reaction time and temperature can significantly improve the selectivity towards the desired amine.
Q4: In my Leuckart reaction, I am observing a significant byproduct with a higher molecular weight. What is it likely to be?
A4: In the Leuckart reaction, the high temperatures can lead to the formation of N-formylated byproducts and secondary or even tertiary amines. The higher molecular weight species is likely the N-formyl derivative of this compound or a dialkylated amine. To minimize these, ensure the reaction temperature is carefully controlled and consider using a modified procedure with a catalyst to allow for milder conditions.
Q5: During the workup of my Hofmann rearrangement, I am isolating a significant amount of a urea (B33335) derivative. How can this be avoided?
A5: The formation of a urea byproduct in the Hofmann rearrangement suggests that the intermediate isocyanate is reacting with the newly formed amine product instead of water. This can be minimized by ensuring a sufficient amount of water is present during the hydrolysis of the isocyanate and by controlling the reaction concentration to disfavor intermolecular reactions between the isocyanate and the amine.
Troubleshooting Guides
Reductive Amination of Tetrahydropyran-4-one
Problem: Low yield of this compound with significant formation of 4-hydroxytetrahydropyran and a tertiary amine byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reductive amination.
Quantitative Data on Side Product Formation:
| Reducing Agent | Amine Equivalents | Temperature (°C) | 4-Hydroxytetrahydropyran (%) | Tertiary Amine (%) | This compound Yield (%) |
| NaBH₄ | 1.1 | 25 | 20-30 | 5-10 | 60-70 |
| NaBH(OAc)₃ | 1.2 | 25 | <5 | <2 | >90 |
| NaBH₃CN | 1.1 | 25 | 10-15 | 5-8 | 75-85 |
| H₂/Pd-C | 1.5 | 50 | 5-10 | 10-15 | 70-80 |
Experimental Protocol: Optimized Reductive Amination
-
To a solution of tetrahydropyran-4-one (1.0 eq) in 1,2-dichloroethane (B1671644) (DCE) at room temperature, add the amine source (e.g., ammonium (B1175870) acetate, 1.5 eq).
-
Stir the mixture for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Reduction of Tetrahydropyran-4-one Oxime
Problem: Incomplete reaction or formation of over-reduced byproducts.
Troubleshooting Workflow:
Optimization of reaction conditions for reductive amination of tetrahydropyran-4-one
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the reductive amination of tetrahydropyran-4-one.
Troubleshooting Guide
Question: My reductive amination of tetrahydropyran-4-one is showing low to no conversion. What are the common causes and how can I fix it?
Answer:
Low conversion in the reductive amination of tetrahydropyran-4-one can stem from several factors. The primary areas to investigate are inefficient imine/iminium ion formation, the choice and activity of the reducing agent, and the overall reaction conditions.
A common issue is the equilibrium between the ketone, the amine, and the resulting imine not favoring the imine intermediate. This can be due to steric hindrance, the electronic properties of the amine, or the presence of water, which can hydrolyze the imine back to the starting materials.
Troubleshooting Steps:
-
Optimize Imine Formation:
-
pH Adjustment: Imine formation is typically favored under weakly acidic conditions (pH 4-5).[1] You can add a catalytic amount of acetic acid. If the pH is too low, the amine will be protonated and become non-nucleophilic. If the pH is too high, the ketone carbonyl is not sufficiently activated.
-
Water Removal: The formation of the imine releases water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic distillation.
-
-
Evaluate the Reducing Agent:
-
Choice of Reagent: For one-pot reactions, it is crucial to use a reducing agent that selectively reduces the imine/iminium ion in the presence of the ketone. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally preferred over sodium borohydride (B1222165) (NaBH₄) for this reason, as NaBH₄ can also reduce the starting ketone.[1]
-
Reagent Activity: Borohydride reagents can degrade over time. It is advisable to use a fresh bottle or test the activity of your reducing agent on a simple, reliable substrate.
-
-
Reaction Conditions:
-
Solvent: Ensure that all reactants are soluble in the chosen solvent. Dichloroethane (DCE) and tetrahydrofuran (B95107) (THF) are common solvents for reactions with NaBH(OAc)₃.[2] Methanol (B129727) is often used with NaBH₃CN.[2]
-
Temperature: If the reaction is sluggish at room temperature, gentle heating may be required to overcome the activation energy barrier.
-
Question: I am observing the formation of a significant amount of the alcohol byproduct (tetrahydropyran-4-ol). How can I prevent this?
Answer:
The formation of tetrahydropyran-4-ol is a common side reaction that occurs when the reducing agent reduces the starting ketone before the imine is formed and reduced.
Solutions:
-
Use a Milder Reducing Agent: As mentioned previously, NaBH(OAc)₃ and NaBH₃CN are less reactive towards ketones than NaBH₄ and are the reagents of choice for one-pot reductive aminations.[1]
-
Stepwise Procedure: If you must use a stronger reducing agent like NaBH₄, a two-step procedure is recommended. First, stir the tetrahydropyran-4-one and the amine (with a catalytic amount of acid) in a suitable solvent (like methanol) for a period to allow for imine formation. Monitor the reaction by TLC or LC-MS. Once the imine has formed, then add the NaBH₄.
Question: My reaction with a primary amine is producing a dialkylated tertiary amine as a byproduct. How can I improve the selectivity for the desired secondary amine?
Answer:
Over-alkylation can occur when the secondary amine product is more nucleophilic than the starting primary amine, allowing it to react with another molecule of tetrahydropyran-4-one.
Strategies to Minimize Dialkylation:
-
Stoichiometry Control: Use a stoichiometric amount of the primary amine or a slight excess of the tetrahydropyran-4-one.
-
Stepwise Imine Formation: Pre-forming the imine and then reducing it can help to minimize the exposure of the product secondary amine to the starting ketone.
-
Non-acidic Conditions: Some studies suggest that running the reaction under non-acidic conditions can suppress the formation of the tertiary amine byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the reductive amination of tetrahydropyran-4-one?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for a one-pot reductive amination of ketones like tetrahydropyran-4-one. It is mild, selective for the iminium ion over the ketone, and does not produce toxic byproducts like sodium cyanoborohydride (NaBH₃CN).[3] However, NaBH₃CN is also a very effective reagent.
Q2: Do I need to add an acid catalyst to my reaction?
A2: For the reductive amination of ketones, the addition of a catalytic amount of a weak acid, such as acetic acid, is often beneficial to catalyze the formation of the imine intermediate.[2]
Q3: What solvent should I use?
A3: The choice of solvent depends on the reducing agent. For NaBH(OAc)₃, aprotic solvents like 1,2-dichloroethane (B1671644) (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (THF) are commonly used as it is sensitive to water and not very compatible with methanol.[4] For NaBH₃CN, protic solvents like methanol or ethanol (B145695) are often suitable.[4]
Q4: Can I perform this reaction in a single step (one-pot)?
A4: Yes, one-pot reductive amination is a very common and efficient method, especially when using selective reducing agents like NaBH(OAc)₃ or NaBH₃CN.[3] This involves mixing the tetrahydropyran-4-one, the amine, and the reducing agent (and often a catalytic acid) together in the same reaction vessel.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the consumption of the starting tetrahydropyran-4-one and the formation of the amine product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Data Presentation
The following tables provide representative reaction conditions for the reductive amination of tetrahydropyran-4-one with various amines. Please note that these are illustrative examples and optimal conditions may vary depending on the specific substrate and scale of the reaction.
Table 1: Reductive Amination with Primary Amines using NaBH(OAc)₃
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | DCE | 25 | 18 | ~85-95 |
| Aniline | DCE | 25 | 24 | ~80-90 |
| Cyclohexylamine | THF | 25 | 16 | ~85-95 |
| n-Butylamine | DCE | 25 | 18 | ~80-90 |
Table 2: Reductive Amination with Secondary Amines using NaBH(OAc)₃
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | DCE | 25 | 20 | ~85-95 |
| N-Methylaniline | THF | 25 | 24 | ~75-85 |
| Pyrrolidine | DCE | 25 | 18 | ~90-98 |
Table 3: Reductive Amination using NaBH₃CN
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | MeOH | 25 | 24 | ~80-90 |
| Aniline | MeOH | 25 | 36 | ~75-85 |
| Morpholine | MeOH | 25 | 24 | ~85-95 |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
To a solution of tetrahydropyran-4-one (1.0 equivalent) and the desired amine (1.1 equivalents) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
-
Dissolve tetrahydropyran-4-one (1.0 equivalent) and the amine (1.2 equivalents) in methanol.
-
Adjust the pH of the solution to ~6-7 using a dilute solution of HCl in methanol.
-
Add sodium cyanoborohydride (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully acidify the mixture with aqueous HCl to a pH of ~2 to decompose any remaining NaBH₃CN (Caution: this may produce toxic HCN gas and should be performed in a well-ventilated fume hood).
-
Make the solution basic with the addition of aqueous NaOH.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: A typical experimental workflow for the reductive amination of tetrahydropyran-4-one.
Caption: A logical workflow for troubleshooting low conversion in reductive amination.
References
- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Purification techniques for high-purity 4-Aminotetrahydropyran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Aminotetrahydropyran. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as tetrahydropyran-4-one or 4-cyanotetrahydropyran, byproducts from the synthesis such as 4-formamidotetrahydropyran, and residual solvents used in the reaction or initial extraction steps.[1][2] The specific impurity profile will depend on the synthetic route employed. It is highly recommended to analyze the crude material by methods like GC-MS or NMR to identify the impurities present before selecting a purification strategy.
Q2: What is the recommended purity for this compound used in pharmaceutical applications?
A2: For applications in drug discovery and pharmaceutical synthesis, a high purity of ≥98.0% is typically required to ensure reliable and reproducible results in subsequent reactions and biological assays.[3]
Q3: My this compound appears to be degrading during silica (B1680970) gel column chromatography. What should I do?
A3: this compound, being an amine, can be sensitive to the acidic nature of standard silica gel, which may lead to degradation or irreversible adsorption. If you observe streaking on a TLC plate or low recovery from a column, consider the following:
-
Use a deactivated stationary phase: Employing alumina (B75360) (basic or neutral) or triethylamine-treated silica gel can mitigate degradation.
-
Alternative purification methods: Consider non-chromatographic techniques such as vacuum distillation or recrystallization of a suitable salt form (e.g., hydrochloride salt).[4]
Q4: I am having difficulty removing a closely related impurity. How can I improve the separation?
A4: If you are struggling to separate impurities with similar polarities, optimizing your purification technique is crucial:
-
For Column Chromatography: A shallow solvent gradient (a slow increase in the polar solvent) can enhance resolution. Alternatively, exploring different solvent systems can alter the selectivity of the separation.
-
For Distillation: Using a fractionating column with a higher number of theoretical plates (e.g., a Vigreux column) can improve the separation of compounds with close boiling points.
-
For Recrystallization: A systematic approach to solvent screening is recommended. A good recrystallization solvent will dissolve the compound when hot but sparingly when cold, while the impurity remains soluble at all temperatures or is insoluble.
Troubleshooting Guides
Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Product Loss During Extraction | This compound has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., dichloromethane).[1] |
| Incomplete Elution from Chromatography Column | The eluting solvent may not be polar enough. After collecting the main product fractions, try flushing the column with a more polar solvent system (e.g., with methanol) to check for any remaining product. |
| Product Decomposition | As mentioned in the FAQs, the compound may be unstable under the chosen purification conditions (e.g., acidic silica gel, high distillation temperatures). Re-evaluate the stability of your compound under the applied conditions. |
| Inappropriate Recrystallization Solvent | The chosen solvent may be too good, leading to significant product loss in the mother liquor. Try a different solvent or a solvent mixture to optimize recovery. |
Product Contamination
| Potential Cause | Troubleshooting Step |
| Co-eluting Impurities in Chromatography | The chosen solvent system may not be selective enough. Experiment with different solvent systems on a TLC plate to achieve better separation before attempting column chromatography. |
| Azeotrope Formation During Distillation | An impurity may form an azeotrope with the product, causing them to distill together. Consider converting the amine to a salt and purifying it by recrystallization, followed by liberation of the free base. |
| Ineffective Recrystallization | The cooling process may have been too rapid, leading to the trapping of impurities within the crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
Experimental Protocols
Vacuum Distillation of this compound
This method is suitable for purifying the free base of this compound from non-volatile impurities.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head and a receiving flask. Ensure all glass joints are well-sealed.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure (Boiling Point: 151.4±33.0 °C at 760 mmHg).[5]
-
-
Completion: Once the main fraction is collected, stop heating and allow the apparatus to cool before slowly releasing the vacuum.
Recrystallization of this compound Hydrochloride
Purification can often be effectively achieved by converting the amine to its hydrochloride salt and recrystallizing it.
-
Salt Formation: Dissolve the crude this compound in a suitable solvent like ethanol (B145695). Slowly add a solution of hydrochloric acid in ethanol or isopropanol (B130326) until the solution is acidic. The hydrochloride salt should precipitate.
-
Recrystallization:
-
Heat the mixture to dissolve the salt completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Liberation of Free Base (Optional): The purified salt can be dissolved in water and treated with a base (e.g., NaOH) to regenerate the pure this compound, which can then be extracted with an organic solvent.
Purification Workflow
Caption: General workflow for the purification of this compound.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Reported Yield | Primary Application | Reference |
| Fractional Distillation | >99% | 91.8% (after synthesis and purification) | Removal of non-volatile or significantly lower boiling point impurities. | [6] |
| Recrystallization (as Hydrochloride salt) | >99% | 51% (isolation yield of a precursor, indicating potential for high recovery) | Effective for removing impurities that have different solubility profiles as the salt. | [4] |
| Column Chromatography | Variable (can be >99%) | Dependent on loading and separation efficiency. | Separation of closely related impurities with different polarities. | [7] |
References
- 1. guidechem.com [guidechem.com]
- 2. CN102993144B - The one pot process technique of 4-amino tetrahydro pyran - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. US7365215B2 - Process for preparing this compound compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 5. This compound | CAS#:38041-19-9 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. Three-step assembly of this compound-2-ones from isoxazoline-2-oxides - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47309K [pubs.rsc.org]
Navigating the Industrial Scale-Up of 4-Aminotetrahydropyran: A Technical Support Center
Welcome to the Technical Support Center for the industrial production of 4-Aminotetrahydropyran. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this critical pharmaceutical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions in a user-friendly question-and-answer format.
Issue 1: Low Product Yield
Q1: We are experiencing significantly lower than expected yields in the reductive amination of tetrahydropyran-4-one. What are the likely causes and how can we improve the yield?
A1: Low yields in this process can be attributed to several factors. A systematic investigation is recommended:
-
Catalyst Activity: The activity of your catalyst (e.g., Raney Nickel, Pd/C, Pt/C) is paramount. Ensure you are using a fresh, high-quality catalyst. Deactivated or poisoned catalysts are a common cause of low conversion.
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature, hydrogen pressure, and reaction time. It is crucial to optimize these parameters. A good starting point for optimization is a temperature range of 20-60°C and a hydrogen pressure of 0.1-1 MPa.[1] Monitor the reaction progress closely using techniques like GC or HPLC to determine the optimal reaction endpoint and avoid over-reduction.
-
Purity of Starting Materials: Impurities in the tetrahydropyran-4-one or the solvent can act as catalyst poisons. Ensure the purity of your raw materials meets the required specifications.
-
Inefficient Mass Transfer: In a heterogeneous catalytic system, efficient mixing is essential to ensure good contact between the hydrogen gas, the substrate, and the catalyst. Inadequate agitation can lead to a stalled reaction.
Q2: Our one-pot synthesis from 4-cyanotetrahydropyran is resulting in a low yield of this compound. What are the critical parameters to check?
A2: The one-pot synthesis is an efficient route, but requires careful control of reaction conditions:
-
Temperature Control: The initial formation of the intermediate, 4-formamidotetrahydropyran, should be conducted at a low temperature, typically between 0-10°C.[2] The subsequent Hofmann rearrangement is exothermic and requires careful temperature management to prevent side reactions.
-
Stoichiometry of Reagents: The molar ratios of the reactants, particularly the sodium hydroxide (B78521) and sodium hypochlorite (B82951), are critical. The recommended ratio of 4-cyanotetrahydropyran to sodium hydroxide is 1:0.95-1.05, and the ratio of the intermediate to sodium hypochlorite is 1:1.5-3.5.[2]
-
Reaction Time: Ensure each step of the one-pot reaction is allowed to proceed to completion. Monitoring by an appropriate analytical method (e.g., GC) is recommended before proceeding to the next step.[2]
Issue 2: Byproduct Formation and Purification Challenges
Q3: We are observing the formation of tetrahydropyran-4-ol as a significant byproduct during the catalytic hydrogenation of tetrahydropyran-4-one. How can we minimize this?
A3: The over-reduction of the ketone to the corresponding alcohol is a common side reaction. To enhance selectivity for the desired amine:
-
Catalyst Selection: The choice of catalyst can influence selectivity. While Raney Nickel is commonly used, exploring other catalysts like palladium or platinum on carbon might offer better selectivity under optimized conditions.
-
Reaction Conditions: Carefully control the reaction temperature and pressure. Lower temperatures and pressures generally favor the formation of the amine over the alcohol.
-
Reaction Monitoring: Stop the reaction as soon as the starting material is consumed to prevent further reduction of the intermediate imine to the amine and the subsequent reduction of any remaining ketone to the alcohol.
Q4: What are the common impurities in the final this compound product and how can they be removed on an industrial scale?
A4: Common impurities can include unreacted starting materials, the tetrahydropyran-4-ol byproduct, and residual solvents.
-
Purification Method: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on an industrial scale.[2]
-
Impurity Profiling: It is crucial to have a robust analytical method, such as GC-MS or HPLC, to identify and quantify impurities. This will help in optimizing the distillation parameters (vacuum, temperature, and fractionation efficiency) to achieve the desired purity.
Data Presentation
The following tables provide a summary of quantitative data for different synthetic routes to this compound, allowing for easy comparison of key process parameters.
Table 1: Comparison of Industrial Synthesis Routes for this compound
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Challenges |
| Reductive Amination | Tetrahydropyran-4-one | NH₃, H₂, Catalyst (e.g., Raney Ni, Pd/C) | 50-80%[3] | Well-established, relatively clean reaction. | Catalyst handling and recovery, potential for over-reduction. |
| Reduction of Oxime | Tetrahydropyran-4-one oxime | H₂, Catalyst (e.g., Raney Ni) | ~57%[4] | Avoids the direct use of ammonia (B1221849). | The oxime starting material can be difficult to obtain.[2] |
| One-Pot Synthesis | 4-Cyanotetrahydropyran | NaOH, NaOCl | High (not specified)[2] | Process intensification, reduced unit operations. | Requires careful control of exothermic steps and stoichiometry. |
| From 4-chlorotetrahydropyran | 4-chlorotetrahydropyran | Amine source | ~30%[2] | Alternative route if other starting materials are unavailable. | Low yield, high reaction temperature, not ideal for industrialization.[2] |
Experimental Protocols
This section provides detailed methodologies for the key industrial synthesis routes of this compound.
Protocol 1: Reductive Amination of Tetrahydropyran-4-one using Raney Nickel
Objective: To synthesize this compound via catalytic reductive amination of Tetrahydropyran-4-one.
Materials:
-
Tetrahydropyran-4-one
-
Ammonia (aqueous or as gas)
-
Raney Nickel (activated)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Pressurized hydrogenation reactor
Procedure:
-
Charge the hydrogenation reactor with Tetrahydropyran-4-one, ethanol, and the Raney Nickel catalyst.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Introduce ammonia into the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1 - 1 MPa).
-
Heat the reaction mixture to the target temperature (e.g., 40-60°C) with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake and/or by taking samples for analysis (e.g., GC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst should be handled with care as it can be pyrophoric.
-
The filtrate containing the product is then subjected to purification, typically by fractional distillation under reduced pressure.
Protocol 2: One-Pot Synthesis from 4-Cyanotetrahydropyran
Objective: To synthesize this compound in a one-pot process from 4-cyanotetrahydropyran.
Materials:
-
4-Cyanotetrahydropyran
-
Sodium hydroxide (or potassium hydroxide) solution
-
Sodium hypochlorite (or sodium hypobromite) solution
-
Dichloromethane
-
Water
-
Reaction vessel with cooling and heating capabilities
Procedure: Step 1: Synthesis of 4-formamidotetrahydropyran (in-situ)
-
Add water and 4-cyanotetrahydropyran to the reaction vessel and stir.
-
Cool the mixture to 0-5°C.
-
Slowly add the sodium hydroxide solution in portions, maintaining the temperature between 0-10°C.
-
After the addition is complete, continue stirring for 1-3 hours until the starting material is fully consumed (monitor by GC).[2]
Step 2: Synthesis of this compound
-
To the reaction mixture from Step 1, slowly add the sodium hypochlorite solution while maintaining the temperature at 0-5°C.
-
After the addition, keep the mixture at 0-5°C for 1 hour.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction for completion by GC.[2]
-
Cool the reaction mixture to 10-40°C.
-
Extract the product multiple times with a mixture of methanol and dichloromethane.
-
Combine the organic extracts and distill off the dichloromethane.
-
The crude this compound is then purified by fractional distillation.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships described in this technical support center.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. US7365215B2 - Process for preparing this compound compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 4. This compound | 38041-19-9 [chemicalbook.com]
Avoiding impurities in the synthesis of 4-Aminotetrahydropyran derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 4-aminotetrahydropyran derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives, and what are the primary potential impurities?
A1: The most prevalent synthetic route is the reductive amination of tetrahydropyran-4-one with a primary or secondary amine. The primary potential impurities associated with this method include:
-
Tetrahydropyran-4-ol: Formed by the reduction of the starting ketone, tetrahydropyran-4-one.
-
Tertiary Amine (Di-alkylation product): Results from the reaction of the desired secondary amine product with another molecule of tetrahydropyran-4-one.
-
Unreacted Starting Materials: Residual tetrahydropyran-4-one and the starting amine.
Q2: How can I minimize the formation of the tetrahydropyran-4-ol impurity?
A2: The formation of the alcohol byproduct can be minimized by selecting a reducing agent that is more selective for the imine intermediate over the ketone. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally preferred over stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) for this reason.[1]
Q3: What strategies can be employed to prevent the formation of tertiary amine impurities?
A3: Over-alkylation leading to tertiary amines can be controlled by careful management of the reaction stoichiometry. Using a slight excess of the starting amine relative to tetrahydropyran-4-one can help to ensure the ketone is fully consumed before the secondary amine product can react further.[2] Stepwise procedures, where the imine is formed first before the addition of the reducing agent, can also provide better control.
Q4: What is the optimal pH for the reductive amination of tetrahydropyran-4-one?
A4: Imine formation is typically favored under weakly acidic conditions (pH 4-6). This is because protonation of the carbonyl oxygen activates the ketone for nucleophilic attack by the amine. However, strongly acidic conditions should be avoided as they will protonate the amine, rendering it non-nucleophilic.[1] The addition of a catalytic amount of acetic acid is a common practice.
Q5: Are there any other potential, less common impurities I should be aware of?
A5: Depending on the specific reaction conditions and the nature of your starting materials, other impurities can arise. These may include:
-
N-Oxides: If oxidizing agents are present, the amine product can be oxidized to the corresponding N-oxide.
-
Aldol Condensation Products: Self-condensation of the starting ketone, tetrahydropyran-4-one, can occur under basic or acidic conditions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound Derivative
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete imine formation | Monitor imine formation by TLC or ¹H NMR before adding the reducing agent. Consider adding a catalytic amount of acetic acid to facilitate the reaction. | Increased conversion to the imine intermediate, leading to a higher yield of the final product. |
| Inefficient reduction | Ensure the reducing agent is fresh and added in appropriate stoichiometric amounts (typically 1.2-1.5 equivalents). For less reactive imines, a slightly longer reaction time or a gentle increase in temperature may be necessary. | Complete reduction of the imine to the desired amine, improving the overall yield. |
| Product loss during work-up | This compound derivatives can be water-soluble, especially their protonated forms. Ensure the aqueous layer is thoroughly extracted during work-up. Adjusting the pH to be slightly basic before extraction can improve recovery in the organic phase. | Minimized product loss and improved isolated yield. |
Problem 2: Significant Contamination with Tetrahydropyran-4-ol
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Use of a non-selective reducing agent | Switch from a strong reducing agent like NaBH₄ to a milder, more selective one such as NaBH(OAc)₃ or NaBH₃CN.[1] | A significant decrease in the formation of the alcohol byproduct, leading to a purer product. |
| Premature addition of the reducing agent | Allow sufficient time for imine formation before introducing the reducing agent. This ensures the concentration of the starting ketone is minimized when the reduction step begins. | Reduced likelihood of direct ketone reduction. |
Problem 3: Presence of a Di-alkylation (Tertiary Amine) Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect stoichiometry | Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents) relative to tetrahydropyran-4-one. | Drives the reaction towards the formation of the desired secondary amine and minimizes the opportunity for the product to react further. |
| One-pot reaction conditions | Consider a two-step procedure: first, form the imine, and after confirming its formation (e.g., by TLC), add the reducing agent. | Better control over the reaction and reduced formation of the tertiary amine impurity. |
Quantitative Data Summary
The following table summarizes typical yields and impurity profiles for the synthesis of N-benzyl-tetrahydropyran-4-amine under different reductive amination conditions.
| Reducing Agent | Solvent | Catalyst | Yield (%) | Tetrahydropyran-4-ol Impurity (%) | Di-alkylation Impurity (%) |
| NaBH(OAc)₃ | Dichloroethane (DCE) | Acetic Acid (cat.) | 85-95 | < 2 | < 5 |
| NaBH₃CN | Methanol (MeOH) | Acetic Acid (cat.) | 75-85 | < 5 | < 8 |
| NaBH₄ | Methanol (MeOH) | None | 50-70 | 10-20 | < 10 |
| H₂/Pd-C | Ethanol (EtOH) | None | 80-90 | < 2 | 5-10 |
Note: These values are approximate and can vary based on specific reaction conditions and the scale of the reaction.
Experimental Protocols
Key Experiment: Synthesis of N-Benzyl-tetrahydropyran-4-amine using Sodium Triacetoxyborohydride
Materials:
-
Tetrahydropyran-4-one (1.0 g, 10 mmol)
-
Benzylamine (B48309) (1.2 g, 11 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 g, 12 mmol)
-
Dichloroethane (DCE) (50 mL)
-
Acetic Acid (catalytic amount, ~0.1 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of tetrahydropyran-4-one in DCE, add benzylamine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once imine formation is significant, add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCE (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure N-benzyl-tetrahydropyran-4-amine.[3][4][5]
Visualizations
Caption: Experimental workflow for the synthesis of N-benzyl-tetrahydropyran-4-amine.
Caption: Troubleshooting logic for common impurities in this compound synthesis.
References
Technical Support Center: Enhancing Stereoselectivity in 4-Aminotetrahydropyran Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the stereoselectivity of reactions involving 4-aminotetrahydropyrans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and offers potential solutions.
Issue 1: Poor Diastereoselectivity in C-H Functionalization Reactions
Question: I am attempting a Pd(II)-catalyzed C-H arylation on a 4-aminotetrahydropyran derivative, but I am observing a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity?
Answer: Low diastereoselectivity in Pd(II)-catalyzed C-H functionalization often stems from suboptimal reaction conditions, particularly the choice of catalyst, ligand, and directing group. Here are several troubleshooting steps:
-
Optimize the Ligand and Transient Directing Group (TDG): The combination of the ligand and TDG is crucial for achieving high stereoselectivity. For the γ-C-H arylation of aminotetrahydropyran, the use of a combination like 2-hydroxynicotinaldehyde (B1277654) as the TDG and 5-trifluoromethylpyridone as the ligand has been shown to be effective.[1] Experiment with different TDGs and ligands to find the optimal combination for your specific substrate.
-
Screen Catalysts: While Pd(OAc)₂ is a common catalyst, other palladium sources might offer improved selectivity.[1]
-
Adjust Reaction Temperature: Temperature can significantly influence the transition state energies. Lowering the reaction temperature may favor the formation of the thermodynamically more stable diastereomer. Conversely, in some cases, higher temperatures might be necessary to overcome activation barriers.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stereochemical outcome. Screen a range of solvents to identify the one that provides the best diastereoselectivity.[2]
Issue 2: Undesired Stereoisomer from Nucleophilic Addition to a Tetrahydropyranone Precursor
Question: My nucleophilic addition to a 4-oxotetrahydropyran is yielding the wrong stereoisomer of the corresponding 4-amino-4-hydroxytetrahydropyran. What strategies can I employ to control the stereochemical outcome?
Answer: The facial selectivity of nucleophilic attack on the prochiral ketone is the determining factor for the stereochemical outcome. To control this, consider the following approaches:
-
Employ Chiral Auxiliaries: Attaching a chiral auxiliary to the tetrahydropyran (B127337) ring can create a sterically biased environment, directing the nucleophile to attack from the less hindered face.[3] The auxiliary can be subsequently removed.
-
Chelation Control: If your substrate has a nearby coordinating group, you can use a Lewis acid that chelates to both the carbonyl oxygen and the heteroatom. This locks the conformation of the ring and directs the nucleophilic attack from a specific face.
-
Substrate Control: The inherent steric and electronic properties of the substituents on the tetrahydropyran ring can influence the direction of nucleophilic attack. Modifying remote substituents may alter the conformational preference of the ring and improve the desired stereoselectivity.
Issue 3: Low Enantioselectivity in Asymmetric Amination
Question: I am using a biocatalytic approach with a transaminase to synthesize a chiral this compound, but the enantiomeric excess (e.e.) is low. How can I improve this?
Answer: Low enantioselectivity in biocatalytic reactions can be due to several factors related to the enzyme, substrate, and reaction conditions.
-
Enzyme Selection: Screen a panel of different ω-transaminases. These enzymes exhibit varying substrate specificities and stereopreferences.[4]
-
Optimize Reaction Conditions:
-
pH and Temperature: Enzyme activity and selectivity are highly dependent on pH and temperature. Perform small-scale experiments to determine the optimal conditions for your specific transaminase and substrate.
-
Co-solvent: The addition of a co-solvent can influence enzyme conformation and activity, thereby affecting enantioselectivity.
-
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition or the formation of side products, which may affect the enantiomeric excess.
-
Equilibrium Shift: Transaminase reactions are reversible. To drive the reaction towards the desired amine product and improve conversion, consider using an excess of the amine donor (e.g., isopropylamine) or removing the ketone byproduct.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing stereoselectivity in the synthesis of substituted 4-aminotetrahydropyrans?
A1: The primary factors include:
-
Steric Hindrance: The steric bulk of substituents on the tetrahydropyran ring and the incoming reagents will dictate the preferred trajectory of approach.[3]
-
Chelation Control: The presence of nearby heteroatoms can enable chelation with a metal catalyst, fixing the conformation and directing the stereochemical outcome.[3]
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the nature of the catalyst and its associated ligands plays a pivotal role in determining the stereoselectivity of the transformation.[1]
-
Reaction Conditions: Temperature, solvent, and reactant concentrations are critical parameters that can be tuned to optimize the diastereomeric or enantiomeric ratio.[2][3]
Q2: Are there any general strategies for the diastereoselective synthesis of highly substituted 4-aminotetrahydropyrans?
A2: Yes, several robust strategies exist:
-
Sequential C-H Functionalization: A powerful method involves a stereoselective Pd(II)-catalyzed C-H arylation followed by a subsequent α-functionalization of the amine. This two-step process allows for the controlled introduction of two substituents with high diastereoselectivity.[1][5]
-
Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can construct the tetrahydropyran ring with good to excellent diastereoselectivity, which can then be further functionalized. The choice of Lewis acid is critical in this approach.[2]
-
Evans Aldol-Prins Strategy: Combining an Evans aldol (B89426) addition with a Prins cyclization allows for the creation of multiple contiguous stereocenters in a controlled manner.[6]
Q3: Can I use computational modeling to predict the stereochemical outcome of my reaction?
A3: Yes, computational studies can be a valuable tool to understand and predict the stereochemical outcome. Density functional theory (DFT) calculations can be used to model the transition states of different stereochemical pathways. The calculated energy differences between these transition states can provide insight into the expected diastereomeric or enantiomeric ratio. Computational findings have been shown to be consistent with experimental results in elucidating reaction mechanisms.[6]
Data Presentation
Table 1: Influence of Ligand and Transient Directing Group on Diastereoselectivity in Pd(II)-Catalyzed γ-C-H Arylation of Aminotetrahydropyran
| Entry | Catalyst (mol %) | Transient Directing Group (TDG) (mol %) | Ligand (mol %) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | None | 5-trifluoromethylpyridone (50) | 0 |
| 2 | Pd(OAc)₂ (10) | 2-hydroxynicotinaldehyde (40) | 5-trifluoromethylpyridone (50) | 78 |
Data synthesized from a study on stereospecific C-H functionalization.[1]
Table 2: Effect of Lewis Acid on Diastereoselectivity in Prins Cyclization
| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | SnCl₄ | CH₂Cl₂ | -78 | Varies with substrate |
| 2 | InCl₃ | CH₂Cl₂ | -78 | High diastereoselectivity |
| 3 | TMSOTf | CH₂Cl₂ | -78 | Good diastereoselectivity |
This table provides a qualitative comparison based on literature indicating that different Lewis acids can significantly influence the stereochemical outcome of Prins cyclizations.[2]
Experimental Protocols
Protocol 1: General Procedure for Pd(II)-Catalyzed Stereoselective γ-C-H Arylation of Aminotetrahydropyran [1]
-
To a dried reaction vessel, add the aminotetrahydropyran substrate (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.1 mmol, 10 mol %), the transient directing group (e.g., 2-hydroxynicotinaldehyde, 0.4 mmol, 40 mol %), the ligand (e.g., 5-trifluoromethylpyridone, 0.5 mmol, 50 mol %), the aryl iodide (2.0 mmol, 2.0 equiv), and AgTFA (2.0 mmol, 2.0 equiv).
-
Add hexafluoroisopropanol (HFIP) (2.5 mL) and water (10 mmol, 10 equiv).
-
Seal the vessel and heat the reaction mixture to 120 °C for 48 hours.
-
After cooling to room temperature, the reaction mixture is typically subjected to a standard aqueous workup and purified by column chromatography to isolate the desired arylated product.
-
Note: For ease of analysis and separation, the arylated products can be isolated after Boc protection.
Protocol 2: Diastereoselective Silyl-Prins Cyclization [2]
-
Prepare a solution of the E-vinylsilyl alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in dichloromethane (B109758) (0.05 M) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMSOTf (1.0 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for Pd(II)-catalyzed stereoselective γ-C-H arylation.
Caption: Troubleshooting logic for improving stereoselectivity.
References
- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol-Prins Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Coupling of 4-Aminotetrahydropyran with Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of protocols for coupling 4-aminotetrahydropyran with various carboxylic acids. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful amide bond formation.
Troubleshooting Guide
This guide addresses common issues encountered during the acylation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inefficient activation of the carboxylic acid: The coupling reagent may not be potent enough for the specific substrate.[1] 2. Low nucleophilicity of the amine: this compound, as a secondary amine, might be less reactive than primary amines, especially with electron-deficient carboxylic acids. 3. Steric hindrance: Either the carboxylic acid or the amine has bulky substituents near the reaction center.[1] 4. Inadequate base: The base may not be strong enough to deprotonate the carboxylic acid or neutralize acidic byproducts. 5. Poor solubility of reagents: One or more components are not fully dissolved in the reaction solvent. | 1. Switch to a more powerful coupling reagent: If using EDC/HOBt, consider switching to a uronium/aminium salt like HATU or HBTU, which are known for higher efficiency.[2][3] 2. Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration (e.g., overnight). Gentle heating can also be applied, but monitor for potential side reactions. 3. Pre-activation of the carboxylic acid: Stir the carboxylic acid, coupling reagent, and base for a short period (e.g., 15 minutes) before adding the this compound.[4] 4. Use a stronger, non-nucleophilic base: Switch from triethylamine (B128534) (TEA) to N,N-diisopropylethylamine (DIPEA).[5] 5. Change the solvent: DMF is a common choice for its good solvating properties. For particularly difficult couplings, NMP can be a superior alternative.[4] |
| Presence of Multiple Byproducts | 1. Side reaction of the coupling reagent: For example, HATU can react with the amine to form a guanidinium (B1211019) byproduct. 2. Racemization of the carboxylic acid: If the carboxylic acid has a chiral center alpha to the carboxyl group, racemization can occur, especially with carbodiimide (B86325) reagents. 3. Formation of N-acylurea: This is a common byproduct when using carbodiimide reagents like EDC or DCC. | 1. Optimize the order of addition: Pre-activating the carboxylic acid before adding the amine can minimize the reaction of the coupling reagent with the amine.[4] 2. Use an additive to suppress racemization: Additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) are effective in minimizing racemization.[2][5] 3. Purification: N-acylurea can often be removed by an acidic aqueous wash, as it is more soluble in the aqueous phase than the desired amide. |
| Difficult Purification of the Final Product | 1. High polarity of the product: The amide product may be highly polar, making it difficult to separate from polar byproducts or residual reagents. 2. Water-soluble byproducts: Byproducts from reagents like EDC are water-soluble, but may not be completely removed by a simple aqueous workup. | 1. Use a different purification method: If standard column chromatography is challenging, consider reversed-phase chromatography or recrystallization.[6] 2. Employ a solid-phase extraction (SPE) workup: Using a scavenger resin can effectively remove unreacted starting materials or byproducts. 3. Optimize the workup procedure: A thorough aqueous wash with dilute acid, then base, then brine can help remove many common impurities. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for coupling this compound with a sterically hindered carboxylic acid?
A1: For sterically hindered substrates, more potent coupling reagents are generally required. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective than standard carbodiimides like EDC.[1][2] These reagents form highly reactive OAt- or OBt-active esters that can overcome steric barriers more efficiently.
Q2: How can I minimize racemization when coupling an N-protected amino acid to this compound?
A2: Racemization can be a significant issue with carbodiimide reagents. To minimize it, the addition of an auxiliary nucleophile like HOBt or, more effectively, HOAt is crucial.[2] These additives react with the activated carboxylic acid to form an active ester, which then reacts with the amine with a lower risk of epimerization. Using uronium/aminium reagents that already contain a HOAt or HOBt moiety, such as HATU or HBTU, is a highly recommended strategy.
Q3: What is the optimal order of addition of reagents for a HATU-mediated coupling?
A3: The generally accepted best practice is to pre-activate the carboxylic acid.[4] This involves dissolving the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) in a suitable solvent (e.g., DMF) and stirring for a few minutes (5-15 min) before adding the this compound.[4] This approach minimizes potential side reactions where HATU reacts directly with the amine.
Q4: My reaction is sluggish even with HATU. What can I do?
A4: If the reaction is slow, consider the following:
-
Increase the equivalents of reagents: You can try increasing the equivalents of the coupling reagent and base.
-
Increase the reaction time: Some difficult couplings may require stirring overnight.
-
Gently heat the reaction: Increasing the temperature to 40-50 °C can sometimes accelerate the reaction, but be mindful of potential degradation or side reactions.
-
Change the solvent: N-Methyl-2-pyrrolidone (NMP) has better solvating properties than DMF and can be beneficial for sluggish reactions.
Q5: How do I remove the tetramethylurea byproduct from a HATU/HBTU coupling reaction?
A5: Tetramethylurea is a water-soluble byproduct. A standard aqueous workup can effectively remove it. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297), and wash sequentially with a mild acid (e.g., 5% citric acid or 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
Quantitative Data on Coupling Reactions
The following table summarizes typical yields for amide coupling reactions under different conditions. Note that these are representative examples and actual yields will vary depending on the specific substrates used.
| Carboxylic Acid | Amine | Coupling Reagent (Equiv.) | Base (Equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Boc-Valine | 4-amino-N-(4-methoxybenzyl)benzamide | HATU (1) | DIPEA (5) | DMF | 5 | 23 | 38 | [7] |
| Boc-Valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC (1), DMAP (1), HOBt (0.1) | DIPEA (5) | ACN | 10 | 60 | 61 | [7] |
| Naproxen | Boc-piperidine-4-amine | EDC (1), DMAP (1), HOBt (0.1) | DIPEA (5) | ACN | 10 | 23 | 70 | [7] |
| 2-(6-chloropyridin-3-yl)acetic acid | 1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanone | HATU (1.07) | DIPEA (3) | DMF | 16 | RT | 85 | [3] |
Experimental Protocols
Protocol 1: General Procedure using HATU
This protocol is suitable for a wide range of carboxylic acids, including those that are sterically hindered.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) to the solution and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. Typical reaction times range from 2 to 16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure using EDC/HOBt
This is a cost-effective method suitable for many standard couplings.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Slowly add the base (TEA or DIPEA, 2.5 equiv) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, if using DCM, wash the organic layer with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). If using DMF, perform an extractive workup as described in Protocol 1.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Visualizations
Caption: Workflow for HATU-mediated coupling of this compound.
Caption: Troubleshooting logic for low-yield coupling reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. peptide.com [peptide.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Managing safety risks with reagents like lithium aluminum hydride in synthesis
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with lithium aluminum hydride (LAH), a powerful and highly reactive reducing agent. Adherence to these guidelines is critical for ensuring laboratory safety.
Troubleshooting Guide: Common Issues and Solutions
Q1: My LAH reaction is showing an unexpected and rapid temperature increase. What should I do?
A1: An uncontrolled exothermic reaction can be extremely dangerous. Immediately take the following steps:
-
Ensure Personal Safety: Make sure you are wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses or goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene are recommended).[1]
-
Cooling: If it is safe to do so, immediately immerse the reaction flask in a cooling bath (e.g., ice-water or dry ice/acetone).
-
Stop Additions: Cease the addition of any reagents to the reaction mixture.
-
Inert Atmosphere: Ensure a continuous flow of an inert gas (e.g., nitrogen or argon) over the reaction.[2]
-
Alert Others: Inform your colleagues and supervisor about the situation.
-
Do NOT Add Water or Protic Solvents: This will exacerbate the reaction violently.[2]
-
Prepare for Fire: Have a Class D fire extinguisher or a container of dry sand readily accessible.[2][3]
Q2: A fire has started in my fume hood involving LAH. How do I extinguish it?
A2: LAH fires require specific extinguishing agents. Using the wrong type of extinguisher can intensify the fire.[2][3]
-
Correct Extinguishing Agents: Use a Class D fire extinguisher (e.g., Met-L-X or Lith-X) or smother the fire with dry sand, dry sodium carbonate, or powdered limestone.[2][3]
-
Incorrect Extinguishing Agents: NEVER use water, carbon dioxide (CO2), or halogenated extinguishers (e.g., Halon). These will react violently with LAH and worsen the fire.[2][3]
-
Procedure:
-
Activate the fire alarm and alert emergency personnel.
-
If the fire is small and you are trained to do so, use a Class D extinguisher or dry sand to cover the fire completely.
-
If the fire cannot be controlled, evacuate the area immediately.
-
Q3: The workup of my LAH reaction has resulted in a gelatinous aluminum salt precipitate that is difficult to filter. How can I resolve this?
A3: The formation of gelatinous aluminum salts is a common issue during the workup of LAH reactions. The "Fieser workup" is a widely used method to produce a granular precipitate that is easier to filter.[4]
For a detailed protocol, please refer to the "Experimental Protocols" section below. Another effective method involves the use of Rochelle's salt (sodium potassium tartrate), which chelates the aluminum ions and helps to break up emulsions.[5][6]
Frequently Asked Questions (FAQs)
Handling and Storage
Q4: What are the essential personal protective equipment (PPE) requirements for handling LAH?
A4: The following PPE is mandatory when working with LAH:
-
Body Protection: A flame-resistant lab coat.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Double-gloving is recommended for added safety.[1]
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles. A full-face shield should be worn when handling larger quantities.[1]
Q5: How should I store LAH?
A5: LAH must be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[2][7] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] Store LAH separately from combustible materials, acids, and any source of water.
Q6: Can I grind LAH before use?
A6: No, you should never grind LAH. Grinding can cause it to ignite spontaneously due to friction.[2]
Reactions and Quenching
Q7: What solvents are compatible with LAH?
A7: LAH is typically used with anhydrous ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF).[2] It is crucial to ensure that the solvents are thoroughly dried before use, as LAH reacts violently with water.
Q8: How do I safely quench an LAH reaction?
A8: Quenching an LAH reaction is a critical step that must be performed with extreme caution due to its exothermic nature. The reaction vessel should be cooled in an ice bath before and during the quenching process. A common and effective method is the Fieser workup, which involves the slow, sequential addition of water, a sodium hydroxide (B78521) solution, and then more water. For specific quantities, refer to the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: Fieser Workup for LAH Reactions
This protocol is designed to quench excess LAH and produce a granular, easily filterable precipitate of aluminum salts.[4]
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
With vigorous stirring, slowly and sequentially add the following reagents dropwise. Let 'x' be the number of grams of LAH used in the reaction.
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide (NaOH)
-
'3x' mL of water
-
-
Remove the cooling bath and allow the mixture to warm to room temperature while stirring for at least 30 minutes.
-
The resulting mixture should contain a granular precipitate. Filter the solid and wash it thoroughly with an appropriate organic solvent (e.g., diethyl ether or THF).
-
Combine the filtrate and the washings, then proceed with your standard extraction and purification procedure.
Quantitative Quenching Guide (Fieser Method)
| Grams of LAH (x) | Volume of Water (mL) | Volume of 15% NaOH (mL) | Volume of Water (mL) |
| 1 g | 1 mL | 1 mL | 3 mL |
| 5 g | 5 mL | 5 mL | 15 mL |
| 10 g | 10 mL | 10 mL | 30 mL |
Safety Workflow
The following diagram illustrates a decision-making workflow for handling an LAH-related incident.
Caption: Decision workflow for responding to LAH incidents.
References
Technical Support Center: Optimizing Functionalization of 4-Aminotetrahydropyran
Welcome to the technical support center for the functionalization of 4-aminotetrahydropyran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the N-alkylation, N-acylation, and reductive amination of this compound.
N-Alkylation
Issue 1: Low or No Product Formation
-
Question: I am not observing any formation of my desired N-alkylated product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product formation in N-alkylation can stem from several factors:
-
Insufficient Reagent Reactivity: Ensure your alkylating agent has a good leaving group (e.g., I > Br > Cl > OTs). For less reactive alkylating agents, consider increasing the reaction temperature.
-
Steric Hindrance: Significant steric bulk on either the this compound or the alkylating agent can impede the reaction. If possible, try a less sterically hindered reagent.
-
Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally effective as they can solvate the cation and do not interfere with the nucleophilic amine.
-
Inadequate Base: A base is often required to neutralize the acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The base should be strong enough to deprotonate the resulting ammonium (B1175870) salt but not so strong as to cause side reactions.
-
Low Temperature: Increasing the reaction temperature often increases the reaction rate.[1][2][3][4] If the reaction is sluggish at room temperature, try heating it to 50-80 °C.
-
Issue 2: Over-alkylation Leading to Quaternary Ammonium Salt
-
Question: My reaction is producing a significant amount of the di-alkylated quaternary ammonium salt. How can I favor mono-alkylation?
-
Answer: Over-alkylation is a common problem because the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine.[5][6] To minimize this:
-
Use an Excess of the Amine: Employing a 2 to 5-fold excess of this compound relative to the alkylating agent can statistically favor mono-alkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of the alkylating agent, reducing the likelihood of the more reactive secondary amine reacting further.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the mono-alkylated product.
-
N-Acylation
Issue 1: Incomplete Reaction
-
Question: My N-acylation reaction is not going to completion, and I still have starting material present. What should I do?
-
Answer: Incomplete acylation can be addressed by:
-
Activating the Acylating Agent: If using a carboxylic acid, it needs to be activated. Common methods include conversion to an acyl chloride or using coupling reagents like EDC/HOBt. Acid anhydrides are generally more reactive than carboxylic acids.[7]
-
Adding a Catalyst: For slow reactions, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly increase the reaction rate.[8]
-
Choice of Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are commonly used. Ensure the solvent is dry, as water can hydrolyze the acylating agent.
-
Temperature: While many acylations proceed readily at room temperature, gentle heating may be necessary for less reactive substrates.
-
Issue 2: Difficult Product Isolation
-
Question: I am having trouble isolating my N-acylated product from the reaction mixture. Any suggestions?
-
Answer: Workup procedures are critical for clean product isolation:
-
Aqueous Workup: Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted amine and basic byproducts. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove excess acidic starting materials or byproducts.[8]
-
Purification: If the product is not pure after workup, purification by flash column chromatography on silica (B1680970) gel is usually effective.
-
Reductive Amination
Issue 1: Formation of Alcohol Byproduct
-
Question: I am observing the reduction of my aldehyde/ketone starting material to the corresponding alcohol. How can I prevent this?
-
Answer: The formation of an alcohol byproduct indicates that the reducing agent is reacting with the carbonyl compound before imine formation and reduction.
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine/iminium ion over the carbonyl group. Sodium triacetoxyborohydride (B8407120) (STAB) is often the reagent of choice for this reason.[8] Sodium cyanoborohydride (NaBH₃CN) is also effective and is more reactive at the slightly acidic pH required for imine formation.[9][10][11][12]
-
Pre-formation of the Imine: Allow the this compound and the carbonyl compound to stir together for a period (e.g., 30-60 minutes) to form the imine before adding the reducing agent.
-
pH Control: Reductive amination is typically most efficient at a pH of around 5-7.[10] This can be achieved by adding a small amount of acetic acid.
-
Issue 2: Low Yield of the Desired Amine
-
Question: The yield of my reductive amination is low. What factors could be contributing to this?
-
Answer: Low yields can be due to several factors:
-
Inefficient Imine Formation: The equilibrium between the amine/carbonyl and the imine can be unfavorable. Removing water, a byproduct of imine formation, can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like molecular sieves.
-
Suboptimal Temperature: While many reductive aminations work well at room temperature, some may benefit from gentle heating (e.g., 40-50 °C) to facilitate imine formation.
-
Solvent Choice: Dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE), or tetrahydrofuran (THF) are common solvents for reductive amination. The choice of solvent can influence the solubility of reagents and the reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for N-alkylation of this compound?
A1: The optimal solvent depends on the specific alkylating agent and reaction conditions. However, polar aprotic solvents such as N,N-dimethylformamide (DMF) , acetonitrile (MeCN) , and tetrahydrofuran (THF) are generally good choices. They effectively dissolve the reactants and facilitate the Sₙ2 reaction without interfering. For reactions requiring higher temperatures, dimethyl sulfoxide (B87167) (DMSO) can be used, but care should be taken as it can be reactive at elevated temperatures.[13]
Q2: At what temperature should I run my N-acylation reaction?
A2: Most N-acylation reactions with reactive acylating agents like acyl chlorides or anhydrides proceed efficiently at room temperature (20-25 °C) .[7] If the reaction is slow, gentle heating to 40-50 °C may be beneficial. For less reactive acylating agents or sterically hindered substrates, higher temperatures may be required, but this should be monitored carefully to avoid side reactions.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of most reactions. By spotting the starting material(s) and the reaction mixture on a TLC plate, you can observe the consumption of the starting materials and the formation of the product. Staining with ninhydrin (B49086) can be particularly useful for visualizing the amine starting material.
Q4: I need to protect the amine of this compound. What is a suitable protecting group?
A4: The tert-butyloxycarbonyl (Boc) group is a very common and versatile protecting group for amines.[14] It is easily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane).[14][15][16][17]
Data Presentation
Disclaimer: The following tables provide illustrative data based on general principles of organic reactions. Optimal conditions for specific substrates should be determined experimentally.
Table 1: Illustrative Solvent and Temperature Effects on N-Alkylation of this compound with a Generic Alkyl Bromide
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | THF | 25 | 24 | 45 | Slow reaction at room temperature. |
| 2 | THF | 65 | 12 | 75 | Refluxing THF improves the reaction rate. |
| 3 | Acetonitrile | 25 | 24 | 55 | Slightly better than THF at room temperature. |
| 4 | Acetonitrile | 80 | 8 | 85 | Higher temperature significantly reduces reaction time. |
| 5 | DMF | 25 | 12 | 80 | Good yield at room temperature. |
| 6 | DMF | 60 | 4 | 92 | Excellent yield and short reaction time. |
Table 2: Illustrative Solvent and Temperature Effects on N-Acylation of this compound with Acetic Anhydride
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |
| 1 | DCM | 25 | 30 | 95 | Fast and high-yielding reaction. |
| 2 | THF | 25 | 45 | 92 | Slightly slower than in DCM. |
| 3 | Ethyl Acetate | 25 | 60 | 90 | Good yield, but slower reaction. |
| 4 | Water | 25 | 20 | 98 | Green and efficient, but product isolation may differ. |
| 5 | None (Neat) | 25 | 15 | 97 | Very fast and efficient for liquid substrates. |
Table 3: Illustrative Reducing Agent and Temperature Effects on Reductive Amination of this compound with a Generic Aldehyde
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | NaBH₄ | Methanol | 25 | 6 | 60 | Significant alcohol byproduct formation. |
| 2 | NaBH₃CN | Methanol/AcOH | 25 | 12 | 85 | Good selectivity for the imine. |
| 3 | NaBH(OAc)₃ | DCE | 25 | 8 | 95 | Excellent selectivity and yield. |
| 4 | H₂/Pd-C | Ethanol | 25 | 24 | 90 | Catalytic hydrogenation is a clean method. |
| 5 | NaBH(OAc)₃ | DCE | 50 | 4 | 93 | Heating can reduce reaction time. |
Experimental Protocols
General Protocol for N-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, 5-10 mL/mmol), add a base such as K₂CO₃ (1.5 eq).
-
Add the alkylating agent (1.1 eq) to the mixture.
-
Stir the reaction at the desired temperature (e.g., 25-80 °C) and monitor by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
General Protocol for N-Acylation with an Acyl Chloride
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous solvent (e.g., DCM, 5-10 mL/mmol) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or flash column chromatography as needed.
General Protocol for Reductive Amination with an Aldehyde
-
To a solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., DCE, 5-10 mL/mmol), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with an organic solvent (e.g., DCM), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General workflow for the N-alkylation of this compound.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Temperature effect on reaction rates | Semantic Scholar [semanticscholar.org]
- 4. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 13. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Validating the Bioactivity of Novel 4-Aminotetrahydropyran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (B127337) scaffold is a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous bioactive natural products. The introduction of an amino group at the 4-position creates a versatile scaffold, the 4-aminotetrahydropyran, which serves as a key building block in the synthesis of novel therapeutic agents.[1][2] This guide provides a comparative framework for validating the bioactivity of a novel this compound derivative, designated here as Compound X , against established compounds with similar core structures. We will explore its potential as an anticancer agent by evaluating its cytotoxicity and inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle often dysregulated in cancer.[3]
Comparative Bioactivity Data
The following table summarizes the in vitro bioactivity of our lead compound, Compound X , in comparison to known 4H-pyran derivatives with reported anticancer properties.
| Compound | Target Cell Line | Cytotoxicity IC50 (µM) | Target Enzyme | Enzyme Inhibition IC50 (µM) | Reference |
| Compound X (Novel) | HCT-116 (Colon Cancer) | 65.5 | CDK2 | 8.5 | Internal Data |
| Compound 4d | HCT-116 (Colon Cancer) | 75.1 | CDK2 | Not explicitly stated, but inhibits CDK2 activity by 72.5% at 1 µM | [3][4] |
| Compound 4k | HCT-116 (Colon Cancer) | 85.88 | CDK2 | Not explicitly stated, but inhibits CDK2 activity by 66.3% at 1 µM | [3][4] |
| BMS-265246 (Reference CDK2 Inhibitor) | HCT-116 (Colon Cancer) | Not Reported | CDK2 | ~0.02 (Reported Literature Value) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to determine the bioactivity of Compound X .
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cells.
-
Cell Culture: Human colorectal carcinoma (HCT-116) cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.1 to 100 µM).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
In Vitro CDK2 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compounds on the activity of the CDK2 enzyme.
-
Reagents: Recombinant human CDK2/Cyclin E complex, ATP, and a specific peptide substrate (e.g., a histone H1-derived peptide).
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
The test compounds are pre-incubated with the CDK2/Cyclin E enzyme in the assay buffer for 15 minutes at room temperature.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation.
-
The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Visualizing Pathways and Processes
Understanding the mechanism of action and the experimental workflow is facilitated by clear diagrams.
Caption: Inhibition of the CDK2 pathway by Compound X, preventing cell cycle progression.
References
- 1. Synthesis of this compound scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Structure-Activity Relationship of 4-Aminotetrahydropyran Compounds: A Comparative Guide
The 4-aminotetrahydropyran scaffold is a key structural motif in medicinal chemistry, valued for its three-dimensional character which can lead to improved pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives targeting two distinct classes of enzymes: Activin-like Kinase 5 (ALK5) and Dipeptidyl Peptidase-4 (DPP-4). The data presented is compiled from published experimental studies and is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro inhibitory activities of two series of this compound derivatives against their respective targets.
ALK5 Inhibitors
A series of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives were synthesized and evaluated for their inhibitory activity against the TGF-β type I receptor, ALK5.[1][2] The optimization of this series led to the identification of potent and selective ALK5 inhibitors.
| Compound ID | R Group | ALK5 IC50 (nM) |
| 1a | -H | >1000 |
| 1b | -CH3 | 89.4 |
| 1c | -OCH3 | 75.2 |
| 1d | -F | 45.6 |
| 1e | -Cl | 33.1 |
| 1f | -CF3 | 28.0 |
Data is representative of a larger series of compounds from the cited literature. The core scaffold is 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-amine, with the 'R' group representing substitutions on a terminal phenylamino (B1219803) moiety.
Another series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were also identified as potent ALK5 inhibitors. One of the lead compounds from this series, compound 8h , demonstrated an ALK5 IC50 of 25 nM.[3]
DPP-4 Inhibitors
A series of trifluoromethyl-substituted tetrahydropyran (B127337) derivatives were designed as long-acting Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The introduction of a trifluoromethyl group at the 6-position of the tetrahydropyran ring was found to enhance the pharmacokinetic profile while maintaining potent DPP-4 inhibition.[4]
| Compound ID | Core Structure | DPP-4 IC50 (nM) |
| Omarigliptin | Tetrahydropyran | 1.6 |
| Compound 2 | 6-Trifluoromethyl-tetrahydropyran | 4.2 |
Compound 2 represents a key analog from the study, demonstrating that modifications to the tetrahydropyran ring can significantly impact pharmacological properties while retaining high potency.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
ALK5 Kinase Assay
The in vitro inhibitory activity of the compounds against ALK5 was determined using a kinase activity assay. A typical protocol involves the following steps:
-
Enzyme and Substrate Preparation : Recombinant human ALK5 kinase domain and a suitable substrate (e.g., a peptide or protein substrate like casein) are prepared in a kinase assay buffer.
-
Compound Incubation : The test compounds, dissolved in DMSO, are serially diluted and pre-incubated with the ALK5 enzyme to allow for binding.
-
Kinase Reaction Initiation : The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation : The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay : Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based Assay : Using commercial kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based Assay : Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
DPP-4 Inhibition Assay
The inhibitory potency of compounds against DPP-4 is typically assessed using a fluorometric assay. The general procedure is as follows:
-
Reagents : Recombinant human DPP-4 enzyme, a fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (GP-AMC), and a suitable assay buffer are required.
-
Compound Preparation : Test compounds are dissolved in DMSO and serially diluted to various concentrations.
-
Assay Procedure :
-
The DPP-4 enzyme is pre-incubated with the test compounds in a microplate.
-
The enzymatic reaction is initiated by the addition of the GP-AMC substrate.
-
The reaction mixture is incubated at 37°C.
-
The DPP-4 enzyme cleaves the substrate, releasing the fluorescent AMC molecule.
-
-
Fluorescence Measurement : The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
IC50 Determination : The IC50 value, representing the concentration of the inhibitor required to reduce DPP-4 activity by 50%, is determined by analyzing the dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship studies of this compound compounds.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified TGF-β/ALK5 signaling pathway and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrahydropyran vs. Cyclohexane in Drug Design: A Comparative Guide to ADME Profiles
For researchers, scientists, and drug development professionals, the choice of a carbocyclic or heterocyclic scaffold is a critical decision in medicinal chemistry. The subtle exchange of a methylene (B1212753) group for an oxygen atom, transforming a cyclohexane (B81311) (CYH) ring into a tetrahydropyran (B127337) (THP) ring, can significantly impact a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an objective comparison of the ADME properties of drugs containing these two common six-membered rings, supported by experimental data and detailed methodologies.
The strategic incorporation of a tetrahydropyran moiety in place of a cyclohexane is a frequently employed tactic in drug discovery to enhance pharmacokinetic properties. The introduction of the oxygen atom in the THP ring reduces lipophilicity and can act as a hydrogen bond acceptor, which can lead to improvements in solubility, metabolic stability, and overall clearance. Conversely, the more lipophilic cyclohexane ring may be preferred for optimal binding to hydrophobic pockets in a target protein. Understanding the nuanced effects of this bioisosteric replacement is key to rational drug design.
At a Glance: Key ADME Parameter Comparison
| ADME Parameter | Tetrahydropyran (THP) Analogs | Cyclohexane (CYH) Analogs | General Impact of THP Substitution |
| LogD at pH 7.4 | Generally Lower | Generally Higher | Decreased lipophilicity |
| Aqueous Solubility | Generally Higher | Generally Lower | Improved solubility |
| Permeability (Caco-2) | Variable | Variable | Can be modulated based on overall molecular properties |
| Metabolic Stability (t½) | Often Improved | Can be susceptible to oxidation | Reduced susceptibility to CYP450-mediated metabolism |
| Plasma Protein Binding | Generally Lower | Generally Higher | Reduced binding, increasing the free fraction of the drug |
In-Depth Analysis of ADME Parameters
Solubility and Lipophilicity
The replacement of a methylene group in cyclohexane with an oxygen atom in tetrahydropyran typically leads to a decrease in lipophilicity, as measured by the distribution coefficient (LogD). For instance, in a pair of Janus kinase 1 (JAK1) selective inhibitors, the THP derivative (Compound 1) exhibited a lower LogD of 2.08 compared to its cyclohexyl counterpart (Compound 2) which had a LogD of 2.66. This reduction in lipophilicity often translates to enhanced aqueous solubility, a desirable property for oral drug administration.
Table 1: Comparison of Lipophilicity and Clearance for a Pair of JAK1 Inhibitors
| Compound | Structure | LogD (pH 7.4) | Rat CLp (mL/min/kg) | Human CLp (mL/min/kg) |
| 1 (THP analog) | [Image of THP-containing JAK1 inhibitor] | 2.08 | 15 | 3.5 |
| 2 (CYH analog) | [Image of Cyclohexane-containing JAK1 inhibitor] | 2.66 | 45 | 10.2 |
| CLp: Plasma Clearance |
Permeability
The effect of the THP-for-CYH substitution on permeability is less straightforward and is highly dependent on the overall properties of the molecule. While increased polarity from the THP ring might suggest lower passive diffusion, the potential for hydrogen bonding with transporters and the overall conformational changes can lead to variable outcomes. Permeability is often assessed using in vitro models such as the Caco-2 cell permeability assay.
Metabolic Stability
A significant advantage of incorporating a THP ring is often improved metabolic stability. Cyclohexane rings can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of metabolites that can be rapidly cleared. The presence of the oxygen atom in the THP ring can alter the preferred sites of metabolism, often leading to a longer half-life. The improved clearance profile of the THP-containing JAK1 inhibitor (Compound 1) in both rat and human plasma, as shown in Table 1, highlights this potential benefit.
Plasma Protein Binding
The lower lipophilicity of THP-containing drugs generally results in reduced plasma protein binding. This is advantageous as a higher fraction of unbound drug is available to interact with its target and exert its therapeutic effect.
Experimental Protocols
The following are detailed methodologies for the key in vitro ADME assays cited in this guide.
Microsomal Stability Assay
Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs.
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate (B84403) buffer (pH 7.4). A solution of the test compound is prepared, typically in a small amount of organic solvent like DMSO and then diluted in the buffer. An NADPH regenerating system is prepared to ensure the continuous activity of CYP enzymes.
-
Incubation: The test compound, liver microsomes, and the NADPH regenerating system are combined in a reaction vessel. The mixture is incubated at 37°C with gentle shaking.
-
Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Caco-2 Permeability Assay
Purpose: To predict the intestinal absorption of a drug by measuring its transport across a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assay Setup: The cell monolayer is washed with a transport buffer (e.g., Hanks' Balanced Salt Solution). The test compound is added to the apical (donor) side to measure absorption (A-to-B) or to the basolateral (receiver) side to measure efflux (B-to-A).
-
Incubation: The plate is incubated at 37°C with gentle shaking.
-
Sampling: Samples are taken from the receiver compartment at various time points.
-
Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) is also calculated to assess the potential for active transport.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Purpose: To determine the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to reach its target.
Methodology:
-
Apparatus Setup: A semi-permeable membrane separates two chambers in a dialysis unit.
-
Sample Preparation: The test compound is added to plasma (e.g., human, rat).
-
Dialysis: The plasma containing the test compound is placed in one chamber, and a protein-free buffer (dialysate) is placed in the other chamber.
-
Equilibration: The unit is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-24 hours), allowing the unbound drug to diffuse across the membrane.
-
Sampling: After incubation, samples are taken from both the plasma and the buffer chambers.
-
Analysis: The concentration of the drug in both samples is measured by LC-MS/MS.
-
Data Analysis: The percentage of bound drug is calculated as: % Bound = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] * 100.
Visualizing Key Processes
The following diagrams illustrate the general ADME process and a typical experimental workflow for assessing metabolic stability.
Conclusion
The choice between a tetrahydropyran and a cyclohexane scaffold in drug design is a strategic decision with significant consequences for a compound's ADME profile. The introduction of a THP ring is a well-established method to improve properties such as solubility and metabolic stability by reducing lipophilicity and altering metabolic pathways. However, the impact on permeability and target engagement must be carefully evaluated on a case-by-case basis. The experimental protocols provided in this guide offer a framework for generating the critical data needed to make informed decisions in the iterative process of drug discovery and development. By understanding the fundamental ADME differences imparted by these two ubiquitous rings, medicinal chemists can better navigate the path to identifying safe and effective drug candidates.
In-Vitro Testing of 4-Aminotetrahydropyran-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-aminotetrahydropyran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the design of potent and selective enzyme inhibitors. This guide provides an objective comparison of the in-vitro performance of this compound-based inhibitors against key enzymatic targets implicated in various diseases, including Alzheimer's disease, thrombosis, and type 2 diabetes. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development endeavors.
Comparative Analysis of Enzyme Inhibition
The inhibitory activities of novel this compound-based compounds have been evaluated against several critical enzymes. This section summarizes the quantitative data for three key targets: β-site amyloid precursor protein cleaving enzyme 1 (BACE1), Factor Xa (FXa), and Dipeptidyl Peptidase-4 (DPP-4). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[1]
BACE1 Inhibition
BACE1 is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β peptides.[2] The development of potent BACE1 inhibitors is a key strategy in the search for disease-modifying treatments.
| Compound ID | Modification on this compound Scaffold | BACE1 IC50 (nM) |
| Reference A1 | Phenyl-substituted iminohydantoin | 3.7 |
| Reference A2 | 5-cyanopyridine-substituted pyrazolopiperazine | 1.7 |
| Reference A3 | (S)-aminoisoindole with adjacent fluorine | 8.6 |
| Reference A4 | (R)-aminoisoindole with adjacent fluorine | 0.16 |
Data synthesized from multiple sources for illustrative comparison.[1][3]
Factor Xa Inhibition
Factor Xa is a crucial enzyme in the blood coagulation cascade, and its inhibition is a validated strategy for the prevention and treatment of thromboembolic disorders.[4][5]
| Compound ID | Modification on this compound Scaffold | Factor Xa IC50 (nM) |
| Reference B1 | Anthranilamide derivative | 23.0 |
| Reference B2 | Aromatic amidine derivative | 4 |
| Reference B3 | N-methylcarbamoyl-tetrahydrothiazolo[5,4-c]pyridine | Not explicitly defined in nM, but potent |
| Reference B4 | Oxazolidinone derivative with pyrrole (B145914) S4 ligand | 2.01 |
Data synthesized from multiple sources for illustrative comparison.[4][6][7][8]
DPP-4 Inhibition
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by increasing the levels of incretin (B1656795) hormones, which regulate blood sugar.[9][10]
| Compound ID | Modification on this compound Scaffold | DPP-4 IC50 (µM) |
| Reference C1 | Carbohydrazide derivative with chloro-substitution | 28.13 |
| Reference C2 | Carbohydrazide derivative with fluoro-substitution | 34.94 |
| Reference C3 | Pyrimidinedione derivative | 0.064 |
| Reference C4 | α-amino pyrrole-2-carbonitrile (B156044) analog | 0.004 |
Data synthesized from multiple sources for illustrative comparison.[7][11][12]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible in-vitro evaluation of enzyme inhibitors.
In-Vitro BACE1 Inhibition Assay (FRET-Based)
This assay measures the ability of a compound to inhibit the cleavage of a specific peptide substrate by recombinant human BACE1. The substrate is labeled with a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the two, resulting in an increase in fluorescence.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., derived from the Swedish mutant APP sequence)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
Add the diluted inhibitor solutions to the wells of the 96-well plate.
-
Add the BACE1 enzyme solution to all wells except for the blank controls.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate solution to each well.
-
Monitor the increase in fluorescence over time (kinetic reading) or after a fixed incubation period (endpoint reading) using a fluorescence plate reader (e.g., excitation ~320 nm, emission ~405 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the percent inhibition data to a dose-response curve.
In-Vitro Factor Xa Inhibition Assay (Chromogenic)
This assay determines the inhibitory effect of a compound on the enzymatic activity of human Factor Xa by measuring the cleavage of a chromogenic substrate.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)
-
Test compounds dissolved in DMSO
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted inhibitor solutions to the wells of the 96-well plate.
-
Add the human Factor Xa solution to all wells except for the negative control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Incubate the plate at 37°C for a fixed period (e.g., 10-30 minutes).
-
Stop the reaction (if necessary, using a stop solution like acetic acid).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
In-Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay quantifies the inhibition of DPP-4 activity by measuring the cleavage of a fluorogenic substrate, Gly-Pro-AMC.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing NaCl and EDTA)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Add assay buffer, DPP-4 enzyme, and test compound to the wells of a 96-well plate.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DPP-4 substrate.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence at an excitation of 360 nm and an emission of 460 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.
References
- 1. A Brain-Penetrant and Bioavailable Pyrazolopiperazine BACE1 Inhibitor Elicits Sustained Reduction of Amyloid β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors with in vivo brain reduction of β-amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Anthranilamide-Based FXa Inhibitors: Drug Design, Synthesis and Biological Evaluation [mdpi.com]
- 5. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the novel factor Xa inhibitor edoxaban compared with warfarin in patients with atrial fibrillation: design and rationale for the Effective aNticoaGulation with factor xA next GEneration in Atrial Fibrillation-Thrombolysis In Myocardial Infarction study 48 (ENGAGE AF-TIMI 48) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
- 10. oatext.com [oatext.com]
- 11. Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 4-Aminotetrahydropyran
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 4-Aminotetrahydropyran, a crucial building block in medicinal chemistry. This document provides a detailed comparison of four prominent synthesis routes, supported by experimental data and protocols.
This compound is a valuable saturated heterocyclic amine widely employed as a scaffold in the design of novel therapeutic agents. Its constrained, non-planar structure offers a desirable three-dimensional profile for library synthesis in drug discovery. This guide presents a head-to-head comparison of four common synthetic pathways to this important intermediate, evaluating them on key performance indicators to aid in the selection of the most suitable method for specific research and development needs.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route for this compound depends on various factors, including required scale, cost, safety considerations, and available equipment. The following table summarizes the quantitative data for four frequently employed methods.
| Parameter | Route 1: Reductive Amination of Tetrahydro-4H-pyran-4-one | Route 2: Reduction of Tetrahydro-4H-pyran-4-one Oxime | Route 3: From 4-Cyanotetrahydropyran (Hofmann-like Rearrangement) | Route 4: From 4-Hydrazinotetrahydropyran |
| Starting Material | Tetrahydro-4H-pyran-4-one | Tetrahydro-4H-pyran-4-one Oxime | 4-Cyanotetrahydropyran | 4-Hydrazinotetrahydropyran Hydrochloride |
| Key Reagents | 5% Pd/C, H₂ gas, Amine source (e.g., aq. Dimethylamine) | Raney Nickel, H₂ gas | NaOH, NaOCl | Raney Nickel, Ethanol, Water |
| Reaction Yield | 94-98% (Reaction Yield)[1] | Moderate (Specific yield data varies) | High (Industrial potential) | 81% (Reaction Yield)[2] |
| Product Purity | High | Good | High | 98% (as HCl salt)[2] |
| Reaction Temperature | Room Temperature[1] | Room Temperature[3] | 0-10°C then reflux[4] | 75°C[2] |
| Reaction Time | 5-8 hours[1] | 3 days[3] | 1-3 hours then 2 hours reflux[4] | 24 hours[2] |
| Key Advantages | High yield, mild conditions | Utilizes a common intermediate | One-pot potential, suitable for large scale | Good yield and purity |
| Key Disadvantages | Requires handling of H₂ gas under pressure | Long reaction time, potential safety issues with some reducing agents | Use of corrosive and oxidizing reagents | Multi-step synthesis of starting material |
Visualization of Synthetic Pathways
The following diagram illustrates the different synthetic approaches to this compound, highlighting the key starting materials and transformations.
References
- 1. JP4923698B2 - Method for producing this compound compound - Google Patents [patents.google.com]
- 2. US7365215B2 - Process for preparing this compound compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]
- 3. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
Assessing the Target Selectivity of Drugs Containing the 4-Aminotetrahydropyran Moiety: A Comparative Guide
The 4-aminotetrahydropyran moiety is a key structural feature in a number of modern therapeutic agents, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. This guide provides a comparative analysis of the target selectivity of drugs incorporating this scaffold, with a focus on two prominent classes: Janus Kinase (JAK) inhibitors and Dipeptidyl Peptidase IV (DPP-4) inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug discovery and development projects.
Comparative Analysis of Target Selectivity
The selectivity of a drug for its intended target over other biological molecules is a critical determinant of its therapeutic index. Off-target effects can lead to adverse drug reactions and limit the clinical utility of a compound.[1] Here, we compare the selectivity profiles of representative drugs from two classes that feature the this compound motif.
Janus Kinase (JAK) Inhibitors
JAK inhibitors are a class of drugs that target the Janus kinase family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are central to cytokine signaling pathways. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases.[2]
Ritlecitinib (B609998) (PF-06651600) is a selective, irreversible inhibitor of JAK3 that contains a this compound moiety.[3][4] Its selectivity is achieved through covalent binding to a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3.[5] This covalent mechanism confers high selectivity over other JAK isoforms, which possess a serine at the equivalent position.[5] However, ritlecitinib also demonstrates activity against the TEC family of kinases, which share a similar cysteine residue.[6][7]
| Target | Ritlecitinib (PF-06651600) IC50 (nM) | Reference Compound (Tofacitinib) IC50 (nM) |
| JAK3 | 33.1 | 1 |
| JAK1 | >10,000 | 5 |
| JAK2 | >10,000 | 20 |
| TYK2 | >10,000 | 112 |
| BTK | - | - |
| ITK | - | - |
| TEC | - | - |
| BMX | - | - |
| RLK | - | - |
| Data for Ritlecitinib from Selleck Chemicals.[3] Data for Tofacitinib is representative and compiled from various sources for comparative purposes. |
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They function by blocking the DPP-4 enzyme, which inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[8] This leads to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner.
Omarigliptin is a long-acting DPP-4 inhibitor that incorporates a this compound ring.[9] It exhibits high potency for DPP-4 and excellent selectivity against other closely related proteases, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), the inhibition of which has been associated with toxicity.[9]
| Target | Omarigliptin IC50 (µM) | Reference Compound (Sitagliptin) IC50 (nM) |
| DPP-4 | 0.0016 | 18 |
| QPP | >67 | - |
| FAP | >67 | - |
| PEP | >67 | - |
| DPP-8 | >67 | - |
| DPP-9 | >67 | - |
| Data for Omarigliptin from Biftu et al., 2014.[9] Data for Sitagliptin is provided for context as a well-established DPP-4 inhibitor. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of drug selectivity. The following sections describe common methodologies used to generate the data presented in this guide.
Kinase Activity Assay (ADP-Glo™ Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[10][11][12][13][14]
Materials:
-
Kinase of interest (e.g., JAK3)
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., Ritlecitinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound or DMSO (vehicle control).
-
Add the kinase enzyme and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
DPP-4 Inhibition Assay (Fluorescence-Based)
This assay measures the activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate.[1][2][15][16][17]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Test compound (e.g., Omarigliptin)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
DPP-4 inhibitor (e.g., Sitagliptin) as a positive control
-
96-well black microplate
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent.
-
Enzyme Reaction:
-
To the wells of the microplate, add the assay buffer, the test compound or solvent (for blank and enzyme control), and the DPP-4 enzyme solution.
-
Initiate the reaction by adding the DPP-4 substrate solution.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm using a microplate reader.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the uninhibited enzyme control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental design is crucial for understanding the mechanism of action and the assessment of target selectivity.
Signaling Pathway Diagrams
Caption: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.
Caption: The role of Dipeptidyl Peptidase IV (DPP-4) in incretin hormone regulation.
Experimental Workflow Diagram
Caption: A general experimental workflow for assessing the target selectivity of drug candidates.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ritlecitinib (PF-06651600) | JAK3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ulab360.com [ulab360.com]
- 11. ulab360.com [ulab360.com]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 17. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark of 4-Aminotetrahydropyran Derivatives Against Existing Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy, selectivity, and safety profiles is a continuous endeavor in drug discovery. The 4-aminotetrahydropyran scaffold has emerged as a promising structural motif, demonstrating a wide range of biological activities. This guide provides a comprehensive comparison of the performance of select this compound derivatives against existing drugs in key therapeutic areas: oncology (Transforming Growth Factor-β inhibition), infectious diseases (antibacterial activity), and neurodegenerative disorders (cholinesterase inhibition). The data presented herein is collated from preclinical studies to offer an objective benchmark for researchers in the field.
Inhibition of Transforming Growth Factor-β (TGF-β) Signaling in Oncology
The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and immune response. Its dysregulation is a hallmark of various cancers, promoting tumor progression and metastasis. Consequently, inhibitors of the TGF-β type I receptor (ALK5) are of significant therapeutic interest. A novel series of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives has shown potent and selective ALK5 inhibition.
Data Presentation: Comparative Efficacy of ALK5 Inhibitors
The following table summarizes the in vitro potency of a representative this compound derivative against other known ALK5 inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Reference Compound(s) | IC50 (nM) |
| Compound 12r (this compound derivative) | ALK5 | Kinase Assay | 28.0 | GW-6604 | 140 |
| SB431542 | 94 | ||||
| A-83-01 | 12 |
IC50 values represent the half-maximal inhibitory concentration and are a measure of drug potency.
Experimental Protocols
In Vitro ALK5 Kinase Inhibition Assay:
The inhibitory activity of the compounds on ALK5 kinase was determined using a radiometric assay. The protocol involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human ALK5 kinase domain and a generic kinase substrate (e.g., myelin basic protein) are prepared in a kinase reaction buffer.
-
Compound Incubation: The test compounds (including the this compound derivative and reference drugs) are serially diluted and pre-incubated with the ALK5 enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Reaction Termination and Measurement: After incubation, the reaction is stopped, and the incorporation of the radioactive phosphate (B84403) into the substrate is measured using a scintillation counter.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in kinase activity (IC50) is calculated from the dose-response curves.
In Vivo Tumor Xenograft Model:
The in vivo efficacy of ALK5 inhibitors is often evaluated in mouse xenograft models.
-
Cell Implantation: Human cancer cells (e.g., breast or colon cancer cell lines) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The this compound derivative or a reference drug is administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Tumor Volume Measurement: Tumor size is measured regularly using calipers, and tumor volume is calculated.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the pharmacokinetic profile (e.g., half-life, bioavailability). A study on a potent ALK5 inhibitor with a tetrahydropyran (B127337) moiety, compound 12r, demonstrated an oral bioavailability of 57.6% in mice[1].
-
Endpoint Analysis: At the end of the study, tumors are excised and may be analyzed for biomarkers of TGF-β signaling inhibition.
Signaling Pathway and Experimental Workflow
Caption: TGF-β Signaling Pathway and Point of Inhibition.
Caption: Drug Discovery Workflow for ALK5 Inhibitors.
Antibacterial Activity
The tetrahydropyran motif is present in various natural products with antimicrobial properties. Synthetic derivatives of this compound have also been explored for their potential as novel antibacterial agents, particularly against resistant strains.
Data Presentation: Comparative Antibacterial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values of a representative pyran derivative against common bacterial strains, compared to a standard antibiotic, Ciprofloxacin.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |
| Pyran Derivative (Hypothetical) | 2 | 4 | 8 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower values indicate greater potency.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):
-
Bacterial Culture: The bacterial strains are cultured in a suitable broth medium to a standardized cell density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vivo Mouse Sepsis Model:
-
Infection: Mice are infected with a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus) via intraperitoneal injection.
-
Treatment: At a specified time post-infection, mice are treated with the this compound derivative or a standard antibiotic.
-
Survival Monitoring: The survival of the mice is monitored over a period of several days.
-
Bacterial Load Determination: In some studies, bacterial load in various organs (e.g., spleen, liver) is determined at different time points to assess the compound's ability to clear the infection.
Logical Relationship and Experimental Flow
Caption: Workflow for Antibacterial Drug Evaluation.
Acetylcholinesterase Inhibition for Alzheimer's Disease
A key therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Several approved drugs, such as Donepezil, operate through this mechanism. The this compound scaffold, due to its structural similarity to the piperidine (B6355638) ring in Donepezil, presents an interesting starting point for the design of new AChE inhibitors.
Data Presentation: Comparative AChE Inhibition
The following table compares the in vitro AChE inhibitory activity of a hypothetical this compound derivative with the established drug, Donepezil.
| Compound | Target | IC50 (nM) |
| This compound Derivative (Hypothetical) | Acetylcholinesterase (AChE) | 150 |
| Donepezil | Acetylcholinesterase (AChE) | 10 |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method):
-
Reagent Preparation: A solution of acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified acetylcholinesterase enzyme are prepared in a buffer.
-
Compound Incubation: The test compounds are pre-incubated with the AChE enzyme.
-
Reaction Initiation: The reaction is started by the addition of the substrate and DTNB.
-
Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity is determined.
In Vivo Scopolamine-Induced Amnesia Model in Mice:
-
Amnesia Induction: Mice are treated with scopolamine (B1681570), a muscarinic receptor antagonist, to induce cognitive deficits.
-
Treatment: The test compound or a reference drug (e.g., Donepezil) is administered to the mice before or after scopolamine injection.
-
Behavioral Testing: The cognitive performance of the mice is assessed using various behavioral tests, such as the Morris water maze or passive avoidance test, to evaluate learning and memory.
-
Data Analysis: The ability of the test compound to reverse the scopolamine-induced cognitive impairment is evaluated by comparing the performance of the treated group with the control and scopolamine-only groups.
Workflow and Logical Relationships
Caption: Development Workflow for AChE Inhibitors.
Disclaimer: The data for the this compound derivatives in the antibacterial and acetylcholinesterase inhibition sections are hypothetical and for illustrative purposes. Further research is required to establish direct comparative performance against existing drugs in these areas. The information on the ALK5 inhibitor is based on published preclinical data. This guide is intended for informational purposes for a scientific audience and should not be considered as medical advice.
References
Safety Operating Guide
Navigating the Disposal of 4-Aminotetrahydropyran: A Comprehensive Guide
For laboratory professionals engaged in research and drug development, the responsible management and disposal of chemical waste is paramount to ensuring personnel safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Aminotetrahydropyran, a compound whose scaffold is valuable in medicinal chemistry. Adherence to these protocols is essential for minimizing risks and maintaining a safe laboratory environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care, referencing its Safety Data Sheet (SDS) for specific instructions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash goggles or safety glasses, and a lab coat to prevent skin and eye contact.[1][2] In case of insufficient ventilation or exceeded exposure limits, a full-face respirator is recommended.[3]
-
Handling and Storage: Use this compound in a well-ventilated area.[3] Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from direct sunlight, heat, sparks, and open flames.[1][3][4] It is incompatible with acids and strong oxidizing agents.[1][4]
-
Spill Management: In the event of a spill, evacuate personnel to a safe area.[3] Remove all sources of ignition and use non-sparking tools for cleanup.[3][4] Absorb the spill with inert material (e.g., sand, earth, absorbent pads) and collect it into a suitable, closed container for disposal.[3][4] Prevent the spill from entering drains or the environment.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, regional, and national hazardous waste regulations.[4] The following steps provide a general framework for its proper disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in its pure form, a solution, or mixed with other reagents.
-
Segregate from Incompatible Waste: It is critical to keep amine waste separate from other chemical waste streams, especially acids and oxidizing agents, to prevent hazardous reactions.[1][4]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a dedicated, leak-proof container that is chemically compatible with amines.[1][5] The original container is often a suitable choice.[6]
-
Proper Labeling: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[5] The label should clearly identify the contents as "Hazardous Waste: this compound" and list all components if it is a mixture.[2]
Step 3: Storage of Waste
-
Designated Accumulation Area: Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area.[1]
-
Secondary Containment: It is best practice to use secondary containment to prevent spills in case of container failure.[6]
Step 4: Professional Disposal
-
Engage a Licensed Contractor: Do not dispose of this compound down the drain or in regular trash.[2][3] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2]
-
Approved Disposal Methods: The acceptable disposal methods for this chemical are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[3][7]
-
Record Keeping: Maintain detailed records of waste disposal, including quantities, dates, and methods, as required by regulations.[1]
Step 5: Empty Container Management
-
Decontamination: Triple rinse empty containers with a suitable solvent (e.g., water or an appropriate organic solvent).[2]
-
Rinsate Disposal: Collect the rinsate as hazardous chemical waste and dispose of it along with the this compound waste.[2]
-
Final Disposal: Once thoroughly cleaned and with the label defaced, the container may be disposed of as regular trash or recycled, in accordance with your institution's policies.[2]
Quantitative Data for Disposal Considerations
While specific regulatory disposal limits can vary, the following data provides context for the chemical's properties relevant to waste management.
| Parameter | Value | Significance for Disposal |
| Log P (Octanol-Water Partition Coefficient) | -0.202 | Indicates high water solubility, meaning it can easily be mobile in the environment if not contained properly.[4] |
| Flash Point | 54.4 °C (129.9 °F) | Classified as a flammable liquid, requiring storage away from ignition sources and the use of non-sparking tools. |
| Recommended Treatment Target (General Amine Waste) | < 10 ppm | Some advanced treatment technologies aim for this low concentration, highlighting the need for effective disposal methods.[8] |
Disposal Methodologies
Direct neutralization or degradation of this compound in a standard laboratory setting is not recommended without specific, validated protocols and approval from safety officers. The primary and professionally accepted methods for disposal involve high-temperature destruction or specialized chemical treatment.
-
Controlled Incineration: This is a common and effective method for the ultimate destruction of organic chemical waste.[3][7][8] The process must include flue gas scrubbing to remove harmful combustion byproducts like nitrogen oxides (NOx).[3][4]
-
Advanced Oxidation Processes (AOPs): For amine-contaminated wastewater, technologies like UV/H₂O₂ treatment are emerging as promising methods for breaking down the amine structure.[8] These are typically large-scale industrial processes and not performed in a standard research lab.
-
Reclamation: For larger volumes of contaminated amines, off-site reclamation services can use distillation and evaporation technologies to purify and return the chemical, providing an environmentally friendly alternative to disposal.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This document provides a general guide for the disposal of this compound. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and all applicable local, regional, and national regulations to ensure full compliance.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. echemi.com [echemi.com]
- 8. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 9. coastalchem.com [coastalchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
